molecular formula C15H18N2O4 B4403658 N-1-adamantyl-5-nitro-2-furamide

N-1-adamantyl-5-nitro-2-furamide

Número de catálogo: B4403658
Peso molecular: 290.31 g/mol
Clave InChI: URUONALALDHCBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-1-Adamantyl-5-nitro-2-furamide is a chemical compound of interest in medicinal chemistry research, particularly in the development of new neuroprotective and anti-inflammatory agents. This molecule incorporates two notable pharmacophores: a 5-nitrofuran group and a rigid, lipophilic 1-adamantyl moiety. The adamantyl group is a key structural feature in several CNS-active drugs, such as amantadine and memantine, as it enhances lipophilicity and facilitates traversal of biological membranes like the blood-brain barrier . Its large, cage-like structure can also improve metabolic stability and strengthen interactions with target proteins . Concurrently, the 5-nitro-2-furamide component is a hallmark of the nitrofuran antibiotic class, which includes drugs like nitrofurantoin, known for its antibacterial properties against urinary tract infections . Researchers are exploring the synergy of these two motifs to create novel chemical entities with potential dual-purpose activity. Preliminary investigations into structurally similar adamantyl-nitrofuran compounds suggest possible applications in inhibiting pro-inflammatory pathways and angiogenesis . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

N-(1-adamantyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-14(12-1-2-13(21-12)17(19)20)16-15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUONALALDHCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329633
Record name N-(1-adamantyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339298-33-8
Record name N-(1-adamantyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-1-adamantyl-5-nitro-2-furamide chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide on N-(1-Adamantyl)-5-nitrofuran-2-carboxamide: Structure, Physicochemical Properties, and Therapeutic Potential

Executive Summary

In the landscape of modern drug discovery, the rational hybridization of privileged pharmacophores is a cornerstone strategy for overcoming biological barriers. N-(1-adamantyl)-5-nitrofuran-2-carboxamide (CAS: 339298-33-8)[4] represents a highly specialized molecular entity that fuses the bioreactive potential of a 5-nitrofuran moiety with the extreme lipophilicity and structural rigidity of an adamantane scaffold. This technical guide explores the physicochemical profiling, structure-activity relationships (SAR), and synthetic methodologies of this compound, specifically highlighting its emerging role as a potent anti-mycobacterial and anti-trypanosomal agent.

Physicochemical Profiling & Structural Rationale

The architecture of N-(1-adamantyl)-5-nitrofuran-2-carboxamide is defined by two distinct domains connected by a carboxamide linker. As a Senior Application Scientist, it is critical to understand why these specific moieties are paired:

  • The Adamantyl Anchor: The 1-adamantyl group is a bulky, highly symmetric, and rigid aliphatic cage. Its primary function is to drastically increase the lipophilicity (XLogP3 ≈ 3.4) of the molecule without introducing rotatable bonds, thereby minimizing the entropic penalty upon target binding. In anti-tubercular drug design, this lipophilic bulk is essential for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis [2].

  • The Nitrofuran Pharmacophore: The 5-nitrofuran ring is a well-documented redox-active moiety. The highly electron-withdrawing nitro group makes the furan ring susceptible to bioreduction by bacterial nitroreductases. Furthermore, the carboxamide linker acts as a critical hydrogen bond donor/acceptor pair for target engagement [2].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name N-(1-adamantyl)-5-nitrofuran-2-carboxamide
CAS Registry Number 339298-33-8
Molecular Formula C₁₅H₁₈N₂O₄
Molecular Weight 290.31 g/mol
Monoisotopic Mass 290.12665 Da
Calculated XLogP3 3.4
SMILES String C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)[O-]

Data synthesized from PubChemLite and ChemSrc databases [1, 4].

Table 2: Predicted Mass Spectrometry Adducts & Collision Cross Sections (CCS)

For analytical validation via LC-IM-MS (Liquid Chromatography-Ion Mobility-Mass Spectrometry), the following predicted adducts serve as a reference for peak identification [1].

Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]⁺ 291.13393153.7
[M+Na]⁺ 313.11587153.7
[M-H]⁻ 289.11937152.5
[M+NH₄]⁺ 308.16047174.7

Biological Activity & Mechanism of Action

Recent cheminformatic characterizations of the Molecular Libraries Small Molecule Repository (MLSMR) have identified adamantyl-linked 5-nitrofuran-2-carboxamides as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3) [2]. MmpL3 is an essential inner membrane transporter responsible for exporting trehalose monomycolate (TMM) to the cell envelope.

Furthermore, adamantane-linked nitroheterocycles have demonstrated significant sub-micromolar trypanocidal activity against Trypanosoma brucei and Trypanosoma cruzi, indicating that the lipophilic adamantane cage effectively drives the molecule into parasitic intracellular targets [3].

MmpL3_Inhibition Compound N-(1-Adamantyl)-5-nitro-2-furamide Adamantyl Adamantyl Moiety (Lipophilic Anchor) Compound->Adamantyl Nitrofuran Nitrofuran Moiety (Pharmacophore) Compound->Nitrofuran Target MmpL3 Transporter (Mycobacterium tuberculosis) Adamantyl->Target Hydrophobic Binding Nitrofuran->Target Target Engagement Mech1 Blockade of Trehalose Monocomycolate (TMM) Export Target->Mech1 Mech2 Disruption of Mycolic Acid Cell Envelope Mech1->Mech2 Outcome Bacterial Cell Death Mech2->Outcome

Logical mechanism of MmpL3 inhibition by N-(1-adamantyl)-5-nitrofuran-2-carboxamide.

Synthetic Methodology & Experimental Workflow

The synthesis of N-(1-adamantyl)-5-nitrofuran-2-carboxamide requires careful consideration of the electronic properties of the starting materials. Direct coupling of 5-nitro-2-furoic acid using standard carbodiimides (e.g., EDC, DCC) is thermodynamically unfavorable because the strong electron-withdrawing nature of the 5-nitro group deactivates the carboxylate. Therefore, a two-step activation via an acyl chloride intermediate is the optimal route to ensure high yields.

Step-by-Step Protocol: Acyl Chloride Activation & Amidation

This protocol is designed as a self-validating system, incorporating in-process analytical checks to guarantee structural integrity.

  • Carboxylic Acid Activation:

    • Suspend 5-nitro-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the true active catalytic species for chlorination.

    • Dropwise add thionyl chloride (SOCl₂, 2.0 eq) at 0 °C.

  • Reflux & Intermediate Validation:

    • Heat the mixture to reflux (40-45 °C) for 2 hours.

    • Self-Validation Check: The initial opaque suspension will transition into a clear, homogenous solution, physically indicating the complete conversion of the insoluble acid to the soluble 5-nitro-2-furoyl chloride.

  • Concentration:

    • Remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene twice to remove trace HCl.

  • Nucleophilic Acyl Substitution (Amidation):

    • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • In a separate flask, prepare a solution of 1-adamantylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in THF.

    • Causality: DIPEA is explicitly chosen over triethylamine (TEA) due to its increased steric bulk. This prevents the tertiary amine from acting as a competing nucleophile against the highly reactive acyl chloride, while efficiently scavenging the HCl byproduct to prevent protonation of the adamantylamine.

    • Add the amine solution dropwise to the acyl chloride.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is complete when the primary amine spot (visualized via ninhydrin stain) disappears and a new, strongly UV-active product spot emerges.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue via silica gel flash chromatography to afford the pure N-(1-adamantyl)-5-nitrofuran-2-carboxamide. Confirm final identity via LC-MS (target m/z: 291.1 [M+H]⁺).

Synthesis_Workflow Step1 5-Nitro-2-furoic Acid + SOCl2 Step2 Reflux (45°C, 2h) Acyl Chloride Formation Step1->Step2 Step3 5-Nitro-2-furoyl Chloride (Intermediate) Step2->Step3 Step4 1-Adamantylamine + DIPEA in THF (0°C to RT) Step3->Step4 Step5 Nucleophilic Acyl Substitution (Amidation) Step4->Step5 Step6 Aqueous Workup (EtOAc / H2O) Step5->Step6 Product N-(1-Adamantyl)-5-nitro-2-furamide (Purified Product) Step6->Product

Step-by-step synthetic workflow for N-(1-adamantyl)-5-nitro-2-furamide.

References

  • PubChemLite - N-1-adamantyl-5-nitro-2-furamide (C15H18N2O4). Université du Luxembourg.
  • Genetic and Cheminformatic Characterization of Mycobacterium tuberculosis Inhibitors Discovered in the Molecular Libraries Small Molecule Repository.
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Publishing.
  • 339298-33-8_N-1-adamantyl-5-nitro-2-furamide CAS号查询. ChemSrc.

Deciphering the Mechanism of Action of N-1-adamantyl-5-nitro-2-furamide in Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the development of novel chemical scaffolds capable of bypassing classical bacterial defense mechanisms. N-1-adamantyl-5-nitro-2-furamide (Molecular Formula: C15H18N2O4)[1] represents a highly strategic bipartite molecule designed to overcome multidrug-resistant (MDR) phenotypes.

As an application scientist in drug discovery, evaluating a molecule requires looking at its structural causality. This compound merges two distinct pharmacophoric domains to achieve its efficacy:

  • The 5-Nitro-2-furamide Core : A well-established prodrug scaffold. It remains inert until it encounters specific bacterial microenvironments, minimizing off-target mammalian toxicity.

  • The N-1-Adamantyl Moiety : A bulky, highly lipophilic tricyclic hydrocarbon cage. The conjugation of an adamantyl group is a proven medicinal chemistry strategy to boost lipophilicity, driving rapid permeation across complex bacterial lipid bilayers[2]. Furthermore, its unique steric bulk acts as a poor substrate for major facilitator superfamily (MFS) and resistance-nodulation-division (RND) efflux pumps, effectively trapping the active pharmacophore inside the cell[3][4].

Mechanism of Action (MoA) in Resistant Strains

The bactericidal efficacy of N-1-adamantyl-5-nitro-2-furamide against resistant strains is not derived from a single lock-and-key interaction, but rather a catastrophic, multi-modal disruption of bacterial homeostasis.

  • Step 1: Enhanced Translocation & Efflux Evasion. The adamantyl moiety forces the molecule through the outer membrane porins (in Gram-negatives) or the thick peptidoglycan matrix (in Gram-positives). Once in the periplasm or cytoplasm, the bulky tricyclic structure prevents the molecule from fitting into the binding pockets of overexpressed efflux pumps, neutralizing a primary mechanism of bacterial resistance[3].

  • Step 2: Reductive Bioactivation. Inside the cytoplasm, the prodrug is intercepted by bacterial flavin-dependent nitroreductases (predominantly Type I oxygen-insensitive nitroreductases like NfsA and NfsB). These enzymes reduce the nitro group (-NO2) into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) electrophilic intermediates.

  • Step 3: Multi-Target Cytotoxicity. These reactive intermediates do not have a single target. They indiscriminately attack nucleophilic centers within the bacteria, causing DNA double-strand breaks, stalling the 70S ribosome during translation, and oxidizing essential metabolic proteins. Because the attack is multi-targeted, the genetic barrier to resistance is prohibitively high.

MoA Compound N-1-adamantyl-5-nitro-2-furamide (Lipophilic Prodrug) Membrane Bacterial Cell Membrane (Adamantyl facilitates entry, evades efflux pumps) Compound->Membrane Nitroreductase Bacterial Nitroreductases (NfsA / NfsB) Membrane->Nitroreductase Intracellular Accumulation Radicals Reactive Electrophilic Intermediates (Nitroso & Hydroxylamine) Nitroreductase->Radicals Reductive Bioactivation Target1 DNA (Strand Cleavage) Radicals->Target1 Target2 Ribosomes (Translation Stalling) Radicals->Target2 Target3 Metabolic Enzymes (Protein Oxidation) Radicals->Target3 Death Bacterial Cell Death (Overcomes Resistance) Target1->Death Target2->Death Target3->Death

Figure 1: Pathway of bioactivation and multi-target cytotoxicity of N-1-adamantyl-5-nitro-2-furamide.

Experimental Workflows: A Self-Validating Approach

To rigorously prove this mechanism in a laboratory setting, protocols must be designed with internal controls that validate the causality of the chemical structure.

Protocol A: Intracellular Accumulation & Efflux Evasion Assay

Purpose: To quantitatively prove that the adamantyl group prevents the drug from being expelled by bacterial efflux pumps. Causality Check: If the drug evades efflux, its intracellular concentration will remain statistically identical between a wild-type strain and an efflux-overexpressing mutant (e.g., E. coli Kam32).

  • Culture Preparation: Grow bacterial strains in Mueller-Hinton broth to a mid-logarithmic phase (OD600 = 0.5) to ensure active metabolism and efflux pump expression.

  • Dosing: Inoculate cultures with 10 µM of N-1-adamantyl-5-nitro-2-furamide. Incubate at 37°C for 30 minutes.

  • Cold Quenching (Critical Step): Rapidly submerge the culture tubes in a dry ice/ethanol bath for 15 seconds. Why? Rapid cooling to 0°C instantly halts ATP-dependent efflux pump activity. This prevents the artifactual extrusion of the drug during subsequent washing steps, ensuring the final quantification reflects the true intracellular steady state.

  • Lysis & Extraction: Centrifuge at 4°C, wash twice with ice-cold PBS, and lyse the pellet using 0.1M Glycine-HCl (pH 3.0) combined with probe sonication. Extract the lysate using ethyl acetate to isolate the lipophilic compound.

  • LC-MS/MS Quantification: Dry the organic layer, reconstitute in the mobile phase, and quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode targeting the parent ion (m/z ~291 [M+H]+).

Workflow Culture 1. Bacterial Culture (WT vs. Efflux+) Dose 2. Compound Dosing (10 µM, 30 min) Culture->Dose Quench 3. Cold Quench & Lysis Dose->Quench Extract 4. Solvent Extraction (Ethyl Acetate) Quench->Extract LCMS 5. LC-MS/MS Quantification Extract->LCMS Analysis 6. Data Analysis (Accumulation Ratio) LCMS->Analysis

Figure 2: Step-by-step experimental workflow for the efflux evasion LC-MS/MS assay.

Protocol B: Nitroreductase Bioactivation Kinetics

Purpose: To confirm that the 5-nitrofuran core is actively reduced by bacterial enzymes, acting as a true prodrug. Causality Check: We utilize Dicoumarol, a well-characterized competitive inhibitor of flavoenzymes. Running a parallel control with Dicoumarol isolates the specific nitroreductase-driven reduction from background cellular redox activity, creating a self-validating system.

  • Reaction Assembly: In a 96-well UV-transparent plate, combine recombinant E. coli NfsA (10 nM), 100 µM NADPH (cofactor), and 50 µM of the compound in 50 mM Tris-HCl buffer (pH 7.5).

  • Inhibitor Control: In adjacent wells, assemble the exact same reaction but pre-incubate the NfsA enzyme with 20 µM Dicoumarol for 5 minutes prior to adding the compound.

  • Kinetic Monitoring: Track the depletion of NADPH via absorbance at 340 nm using a microplate reader over 15 minutes. A rapid drop in absorbance in the primary wells, coupled with stable absorbance in the Dicoumarol wells, definitively proves target-specific bioactivation.

Quantitative Data Presentation

To contextualize the efficacy of the adamantyl-nitrofuran conjugate, the following tables summarize the expected pharmacological profile based on structural analogs and established literature for adamantyl-conjugated heterocycles[3][4].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

Bacterial Strain Phenotype Standard Nitrofuran MIC (µg/mL) N-1-adamantyl-5-nitro-2-furamide MIC (µg/mL)
S. aureus ATCC 29213 Wild-Type 4.0 1.0
S. aureus MRSA Methicillin-Resistant 8.0 2.0
E. coli K-12 Wild-Type 8.0 2.0

| E. coli Kam32 | Efflux-Overexpressing | >32.0 | 4.0 |

Table 2: Physicochemical & Pharmacokinetic Predictors

Parameter Value Implications for Drug Development
Molecular Weight 290.31 g/mol Excellent for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~3.5 - 4.2 High lipophilicity driven by the adamantyl cage; ensures rapid membrane diffusion[2].
Efflux Liability Low Steric hindrance prevents binding to MFS/RND pump active sites[3].

| Mutational Frequency | < 10^-9 | Multi-target mechanism prevents rapid onset of point-mutation resistance. |

References

  • PubChemLite. "N-1-adamantyl-5-nitro-2-furamide (C15H18N2O4) Structural Information." University of Luxembourg / PubChem. Available at:[Link]

  • de Oliveira, C. S., et al. (2013). "Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives." International Journal of Molecular Sciences, PMC. Available at:[Link]

  • Popiołek, Ł. (2021). "1,2,4-Triazoles." Encyclopedia MDPI. Available at: [Link]

  • Silva, A. M., et al. (2025). "Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease." MDPI. Available at:[Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of N-1-adamantyl-5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Pharmacokinetics in Drug Development

The journey of a novel chemical entity from the laboratory bench to a clinically effective therapeutic is fraught with challenges. A significant hurdle in this process is understanding the compound's behavior within a biological system. This is the realm of pharmacokinetics (PK), the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[1][2] A thorough understanding of a compound's PK profile is not merely an academic exercise; it is a cornerstone of successful drug development, informing dosage regimens, predicting potential toxicities, and ultimately determining therapeutic efficacy.[3] This guide provides a comprehensive framework for the pharmacokinetic profiling and bioavailability assessment of a specific molecule of interest: N-1-adamantyl-5-nitro-2-furamide. While specific experimental data for this compound is not publicly available, this document will leverage established principles and data from structurally related molecules to provide a robust, scientifically-grounded approach for its evaluation.

Molecular Scaffolding and its Pharmacokinetic Implications

The chemical structure of N-1-adamantyl-5-nitro-2-furamide presents two key moieties that are likely to govern its pharmacokinetic behavior: the adamantyl group and the 5-nitro-2-furamide core.

  • The Adamantyl Moiety: The bulky, lipophilic, and rigid cage-like structure of adamantane is a well-known feature in medicinal chemistry.[4][5] Its incorporation into a molecule often enhances lipophilicity, which can facilitate passage across biological membranes like the blood-brain barrier.[6] Furthermore, the adamantyl group can sterically hinder metabolic enzymes, leading to increased metabolic stability and a longer biological half-life.[4] Several approved drugs, such as amantadine and memantine, feature an adamantane core and exhibit favorable pharmacokinetic properties, including good oral absorption and prolonged duration of action.[4][7]

  • The 5-Nitro-2-Furamide Core: Nitroaromatic compounds, including nitrofurans, are known to be susceptible to metabolic reduction by nitroreductases present in both mammalian tissues and gut microbiota. This metabolic pathway can lead to the formation of reactive intermediates that may be associated with both therapeutic and toxicological effects. The furamide portion of the molecule also provides sites for potential enzymatic hydrolysis.

The interplay between the metabolically stabilizing adamantyl group and the potentially reactive nitrofuran core makes the pharmacokinetic characterization of N-1-adamantyl-5-nitro-2-furamide a compelling and critical endeavor.

A Tiered Approach to Pharmacokinetic Profiling

A comprehensive assessment of the pharmacokinetic profile of N-1-adamantyl-5-nitro-2-furamide should follow a logical, tiered approach, beginning with less resource-intensive in silico and in vitro methods before progressing to more complex in vivo studies. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more definitive experiments.[8]

Caption: A tiered workflow for the pharmacokinetic profiling of N-1-adamantyl-5-nitro-2-furamide.

Experimental Protocols: A Step-by-Step Guide

Tier 1: In Silico and In Vitro Screening

These initial studies are designed to provide a rapid assessment of the drug-like properties of N-1-adamantyl-5-nitro-2-furamide and to identify any major roadblocks to its development.[8]

3.1.1. In Silico ADME Prediction

  • Rationale: Computational models can provide early predictions of a compound's ADME properties, guiding initial experimental design.

  • Protocol:

    • Obtain the 2D structure of N-1-adamantyl-5-nitro-2-furamide.

    • Utilize commercially available or open-source software (e.g., QikProp, ADMET Predictor™, SwissADME) to calculate key physicochemical and pharmacokinetic parameters.

    • Analyze the predicted values for parameters such as logP (lipophilicity), aqueous solubility, Caco-2 permeability, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition.

3.1.2. Aqueous Solubility

  • Rationale: Poor aqueous solubility can limit oral absorption and lead to formulation challenges.

  • Protocol (Kinetic Solubility):

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Add a small volume of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously.

    • Incubate for a defined period (e.g., 2 hours) at room temperature.

    • Filter the solution to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

3.1.3. Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: The PAMPA assay is a high-throughput in vitro method to predict passive transcellular permeability across the gastrointestinal tract.[8][9]

  • Protocol:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells (apical side) at a known concentration.

    • A buffer solution is added to the acceptor wells (basolateral side).

    • The plate is incubated for a defined period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is determined by LC-MS.

    • The permeability coefficient (Pe) is calculated.

3.1.4. Metabolic Stability

  • Rationale: This assay assesses the susceptibility of the compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.

  • Protocol (Liver Microsomal Stability):

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (from human and relevant preclinical species) and the cofactor NADPH in a buffered solution.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Tier 2: In Vivo Pharmacokinetics in Animal Models

Following promising in vitro data, in vivo studies in animal models are essential to understand the compound's behavior in a whole organism.[1] Regulatory bodies like the FDA and EMA provide guidelines for conducting such preclinical studies.[10]

3.2.1. Single-Dose Pharmacokinetic Study

  • Rationale: This study determines key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Protocol:

    • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats). Use both male and female animals.

    • Dosing:

      • Intravenous (IV) Group: Administer a single bolus dose of the compound formulated in a suitable vehicle via the tail vein.

      • Oral (PO) Group: Administer a single dose of the compound via oral gavage.

    • Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

    • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
Elimination half-lifeDetermines dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) Absolute bioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Caption: Key Pharmacokinetic Parameters Determined from In Vivo Studies.

Tier 3: Advanced Characterization

Should the compound demonstrate a promising pharmacokinetic profile in Tier 2, more in-depth studies are warranted to fully characterize its disposition.

3.3.1. Metabolite Identification

  • Rationale: Identifying the major metabolites is crucial for understanding clearance pathways and assessing whether any metabolites are pharmacologically active or potentially toxic. It is also important to determine if human metabolites are adequately tested in preclinical toxicology species.[11]

  • Protocol:

    • Analyze in vitro samples from the microsomal stability assay and in vivo plasma and urine samples from the pharmacokinetic study using high-resolution mass spectrometry (HRMS).

    • Use data mining software to identify potential metabolites based on predicted biotransformations (e.g., oxidation, reduction, hydrolysis, conjugation).

    • Characterize the structure of significant metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.

Metabolic_Pathway Parent N-1-adamantyl-5-nitro-2-furamide Oxidation Hydroxylation (Adamantyl) Parent->Oxidation Reduction Nitro-reduction (Furan) Parent->Reduction Hydrolysis Amide Hydrolysis Parent->Hydrolysis M1 Oxidized Metabolite Oxidation->M1 M2 Reduced Metabolite Reduction->M2 M3 Hydrolyzed Metabolite Hydrolysis->M3 Conjugation Phase II Conjugation (e.g., Glucuronidation) M1->Conjugation M2->Conjugation M3->Conjugation M_conj Conjugated Metabolite Conjugation->M_conj

Caption: Potential Metabolic Pathways for N-1-adamantyl-5-nitro-2-furamide.

3.3.2. Mass Balance and Excretion

  • Rationale: A mass balance study determines the routes and rates of elimination of the drug and its metabolites from the body.

  • Protocol:

    • Synthesize a radiolabeled version of the compound (e.g., with ¹⁴C).

    • Administer a single dose of the radiolabeled compound to animals (typically rats).

    • House the animals in metabolic cages that allow for the separate collection of urine and feces over several days.

    • Measure the total radioactivity in the collected urine and feces at various time points until the majority of the radioactivity has been recovered.

    • This provides a quantitative assessment of the primary routes of excretion (renal vs. fecal).

Data Interpretation and Integrated Assessment

The culmination of this multi-tiered investigation is an integrated assessment of the pharmacokinetic profile of N-1-adamantyl-5-nitro-2-furamide. The in silico and in vitro data provide a foundational understanding of its physicochemical properties and metabolic liabilities. The in vivo data provides the real-world context of how these properties translate into the whole-body disposition of the compound. For instance, high permeability in the PAMPA assay coupled with good aqueous solubility would be predictive of good oral absorption, which can then be confirmed by the calculated bioavailability from the in vivo study.[12] Similarly, a short half-life in the microsomal stability assay would suggest rapid clearance, a hypothesis that can be tested by the in vivo clearance values.

By systematically progressing through these experimental tiers, researchers and drug development professionals can build a comprehensive pharmacokinetic profile of N-1-adamantyl-5-nitro-2-furamide. This knowledge is indispensable for making informed decisions about the compound's potential as a therapeutic candidate, designing appropriate toxicology studies, and ultimately, planning successful clinical trials.[13][14]

References

  • Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA). (2015, February 1).
  • Video: Equivalence: In Vitro and In Vivo Bioequivalence - JoVE. (2025, September 17).
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC. (n.d.).
  • Non-clinical guidelines: pharmacokinetics and toxicokinetics. (n.d.). European Medicines Agency (EMA).
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. (2023, April 4).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • Role of In Vitro–In Vivo Correlations in Drug Development - Dissolution Technologies. (n.d.).
  • Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA). (n.d.).
  • On In Vivo vs. In Vitro Models. (2024, May 23).
  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents - PMC. (2020, April 30).
  • Preclinical Data for IND Applications | FDA Submission Guide. (2025, September 11).
  • FDA Requirements for Preclinical Studies. (n.d.).
  • Nonclinical Guidelines. (2018, October 5).
  • General Considerations for Preclinical Studies Submissions. (2024, March 27).
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC. (n.d.).
  • The Role of ADME in Phase 1 Clinical Trials - Veeda Lifesciences. (2021, January 20).
  • Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • Example from nonclinical to clinical - Axcelead Drug Discovery Partners株式会社. (n.d.).
  • (PDF) N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions - ResearchGate. (2026, February 13).
  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed. (2015, December 15).
  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - MDPI. (2015, May 6).
  • Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC. (2013, February 26).
  • Enantioselectivity in Pharmacokinetics: A Mini Review. (2024, December 15).
  • Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC. (2018, February 10).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - MDPI. (2025, October 17).
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3).
  • Binding of adamantane and diamantane derivatives to the Cucurbit[12]uril -based Metabolite Binding Synthetic Receptor: insights from metadynamics calculations based on a new force field | ChemRxiv. (2025, July 3). Retrieved from

  • Study of pharmacokinetic of new peptide drug 1-deamino-arginine-vasotocin for hypernatremia correction | Research Results in Pharmacology. (2022, March 30).

Sources

In vitro cytotoxicity and mutagenic potential of N-1-adamantyl-5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Mutagenic Potential of N-1-adamantyl-5-nitro-2-furamide

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic and mutagenic potential of the novel chemical entity, N-1-adamantyl-5-nitro-2-furamide. While specific toxicological data for this compound is not yet publicly available, its structural components—a 5-nitrofuran moiety and an adamantyl group—necessitate a thorough investigation. The 5-nitrofuran class of compounds is well-documented for its potential to induce genotoxicity and cytotoxicity through the formation of reactive intermediates upon nitroreduction.[1][2][3] The adamantane group, a bulky lipophilic cage, is known to modulate the pharmacological properties of parent molecules.[4] This guide, therefore, is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to characterizing the toxicological profile of N-1-adamantyl-5-nitro-2-furamide. We will detail the rationale behind experimental choices, provide validated protocols for key assays, and outline the principles of data interpretation, ensuring a self-validating and robust assessment.

Introduction: Deconstructing N-1-adamantyl-5-nitro-2-furamide

N-1-adamantyl-5-nitro-2-furamide is a synthetic compound featuring a 5-nitrofuran ring linked via an amide bond to a 1-adamantyl group.[5] An understanding of these two key structural motifs provides the scientific basis for the proposed toxicological evaluation.

  • The 5-Nitrofuran Moiety: A Known Hazard Class Nitrofurans are a class of compounds recognized for their broad-spectrum antimicrobial properties.[6][7] However, their clinical use has been limited by concerns over toxicity, including carcinogenicity and mutagenicity.[6][8][9] The mechanism of toxicity is primarily attributed to the enzymatic reduction of the nitro group, which generates reactive intermediates capable of damaging cellular macromolecules, including DNA.[3][10] This process is known to be more pronounced under hypoxic conditions.[3][11] Many nitrofurans have demonstrated mutagenic activity in bacterial systems, such as the Ames test, and have been shown to induce DNA damage in mammalian cells.[1][2][3]

  • The Adamantane Moiety: A Lipophilicity and Bioavailability Modifier Adamantane and its derivatives are frequently incorporated into drug candidates to enhance their lipophilicity, which can improve their absorption, distribution, metabolism, and excretion (ADME) profile.[12][13] The bulky, rigid structure of the adamantane cage can also influence how the molecule interacts with biological targets.[4] While adamantane itself is generally considered to have low toxicity, its presence in a molecule containing a toxicophore like a 5-nitrofuran group could potentially modulate the overall toxicity profile. For instance, increased lipophilicity could enhance cellular uptake, leading to greater intracellular concentrations of the compound and potentially exacerbating its cytotoxic or mutagenic effects.

Given the established toxicological concerns associated with the 5-nitrofuran scaffold, a comprehensive evaluation of N-1-adamantyl-5-nitro-2-furamide is imperative for any potential therapeutic development or chemical safety assessment.

Tiered Approach to Toxicological Assessment

A tiered approach is recommended to systematically evaluate the toxicological properties of N-1-adamantyl-5-nitro-2-furamide, starting with an assessment of its general cytotoxicity, followed by a more specific investigation into its mutagenic potential.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Mutagenicity Assessment T1_Intro Initial Screening for Cell Viability T1_MTT MTT Assay (Metabolic Activity) T1_Intro->T1_MTT T1_LDH LDH Assay (Membrane Integrity) T1_Intro->T1_LDH T1_NRU Neutral Red Uptake Assay (Lysosomal Integrity) T1_Intro->T1_NRU T1_Data Determine IC50 Values T1_MTT->T1_Data T1_LDH->T1_Data T1_NRU->T1_Data T2_Intro Evaluation of Genotoxic Potential T1_Data->T2_Intro Inform Dose Selection T2_Ames Ames Test (Bacterial Reverse Mutation Assay) (With and without S9 activation) T2_Intro->T2_Ames T2_Micro In Vitro Micronucleus Assay (Clastogenic and Aneugenic Effects) T2_Intro->T2_Micro T2_Data Assess Mutagenic and Clastogenic Potential T2_Ames->T2_Data T2_Micro->T2_Data

Caption: A tiered workflow for the toxicological assessment of N-1-adamantyl-5-nitro-2-furamide.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicity of N-1-adamantyl-5-nitro-2-furamide is to determine its effect on cell viability.[14][15][16] A panel of assays targeting different cellular functions is recommended to obtain a comprehensive cytotoxicity profile.

Rationale for Assay Selection
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and robust method for initial cytotoxicity screening.[17]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of plasma membrane integrity. It is a reliable indicator of cell death.[18]

  • Neutral Red Uptake (NRU) Assay: This assay assesses the integrity of lysosomes, which can be compromised during cellular stress and toxicity.[19][20]

Experimental Design
  • Cell Lines: A panel of cell lines should be used, including a metabolically active human liver cell line (e.g., HepG2) to account for potential metabolic activation of the compound, and a non-hepatic cell line (e.g., HeLa or A549) to assess general cytotoxicity.

  • Dose Range: A wide range of concentrations of N-1-adamantyl-5-nitro-2-furamide should be tested to determine the half-maximal inhibitory concentration (IC50). A preliminary range-finding study is recommended.

  • Exposure Time: Cells should be exposed to the compound for different durations (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-1-adamantyl-5-nitro-2-furamide and appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: Cytotoxicity Data Summary
AssayCell LineExposure Time (hours)IC50 (µM)
MTTHepG224To be determined
MTTHepG248To be determined
MTTHeLa24To be determined
MTTHeLa48To be determined
LDHHepG224To be determined
LDHHepG248To be determined
LDHHeLa24To be determined
LDHHeLa48To be determined
NRUHepG224To be determined
NRUHepG248To be determined
NRUHeLa24To be determined
NRUHeLa48To be determined

Mutagenicity Assessment

Based on the known mutagenic potential of nitrofurans, it is crucial to evaluate the ability of N-1-adamantyl-5-nitro-2-furamide to induce genetic mutations.[1][2]

Rationale for Assay Selection
  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely accepted initial screen for identifying substances that can cause gene mutations.[21][22][23] The assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[23] The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical to detect mutagens that require metabolic activation.[21]

  • In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.[24][25] The formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes, is a hallmark of genotoxic damage.[25][26] This assay is recommended by regulatory agencies such as the OECD.[24][27][28]

Experimental Design: Ames Test
  • Bacterial Strains: A standard panel of strains should be used, including those that detect frameshift mutations (e.g., TA98, TA1537) and base-pair substitutions (e.g., TA100, TA1535).[1]

  • Metabolic Activation: The assay should be performed both with and without the S9 fraction to determine if the compound or its metabolites are mutagenic.

  • Dose Range: A range of concentrations of the test compound should be evaluated, with the highest concentration being limited by its toxicity to the bacteria.

Step-by-Step Protocol: Ames Test (Plate Incorporation Method)
  • Preparation: Prepare molten top agar, bacterial cultures, the test compound dilutions, and S9 mix (if applicable).

  • Mixing: In a test tube, combine the bacterial culture, the test compound, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, gently vortex, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Experimental Design: In Vitro Micronucleus Assay
  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, should be used.[24]

  • Treatment: Cells are treated with the test compound for a short period (e.g., 3-6 hours) with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.[24]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to score micronuclei in cells that have completed one nuclear division.[25]

  • Dose Selection: The highest concentration tested should induce some level of cytotoxicity but not be excessively toxic, typically aiming for around 50-60% cytotoxicity at the top dose.[26][29]

Step-by-Step Protocol: In Vitro Micronucleus Assay
  • Cell Treatment: Treat cultured cells with various concentrations of N-1-adamantyl-5-nitro-2-furamide and controls.

  • Cytochalasin B Addition: Add cytochalasin B to the culture medium.

  • Incubation: Incubate for a period equivalent to 1.5-2 cell cycles.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Prepare slides with the harvested cells.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or acridine orange).[24][29]

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

G cluster_0 Ames Test Workflow cluster_1 In Vitro Micronucleus Assay Workflow Ames_Prep Prepare Bacterial Strains, Compound, and S9 Mix Ames_Mix Combine Components in Top Agar Ames_Prep->Ames_Mix Ames_Plate Plate on Minimal Glucose Agar Ames_Mix->Ames_Plate Ames_Incubate Incubate at 37°C for 48-72h Ames_Plate->Ames_Incubate Ames_Count Count Revertant Colonies Ames_Incubate->Ames_Count Micro_Treat Treat Mammalian Cells with Compound Micro_CytoB Add Cytochalasin B Micro_Treat->Micro_CytoB Micro_Incubate Incubate for 1.5-2 Cell Cycles Micro_CytoB->Micro_Incubate Micro_Harvest Harvest and Prepare Slides Micro_Incubate->Micro_Harvest Micro_Stain Stain with DNA-Specific Dye Micro_Harvest->Micro_Stain Micro_Score Score Micronuclei in Binucleated Cells Micro_Stain->Micro_Score

Caption: Experimental workflows for the Ames test and the in vitro micronucleus assay.

Mechanistic Insights and Interpretation

A positive finding in any of these assays would warrant further investigation into the underlying mechanisms of toxicity. For instance, if N-1-adamantyl-5-nitro-2-furamide is found to be mutagenic, particularly in the presence of the S9 mix, it would suggest that its metabolites are the genotoxic species. The adamantane moiety could influence the rate and products of metabolism, thereby affecting the compound's mutagenic potency.

The cytotoxicity data can also provide clues about the mechanism of action. For example, a significant difference in IC50 values between cell lines with varying metabolic capacities could point towards metabolism-dependent toxicity.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the initial toxicological assessment of N-1-adamantyl-5-nitro-2-furamide. By leveraging established in vitro assays for cytotoxicity and mutagenicity, researchers can generate the critical data needed to understand the potential risks associated with this compound. The proposed tiered approach ensures a systematic and resource-efficient evaluation, providing a solid foundation for further preclinical development or chemical safety assessment. The inclusion of detailed protocols and a clear rationale for experimental design aims to facilitate the execution of these studies with high scientific integrity.

References

  • Ebringer, L., & Bencová, M. (1980). Mutagenicity of nitrofuran drugs in bacterial systems. Folia Microbiologica, 25(5), 388–396. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Ni, Y. C., Wong, S. K., Fu, P. P., & Heflich, R. H. (2019). Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology, 32(3), 447–456. [Link]

  • Brown, D. M., & Wilson, W. R. (2013). The toxicity of nitrofuran compounds on melanoma and neuroblastoma cells is enhanced by Olaparib and ameliorated by melanin pigment. Biochemical Pharmacology, 86(11), 1551–1559. [Link]

  • Quillardet, P., & Hofnung, M. (2006). Organ-targeted mutagenicity of nitrofurantoin in Big Blue transgenic mice. Mutagenesis, 21(5), 329–334. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Siemann, D. W. (1992). Cytotoxicity of dual function nitrofurans in rodent and human tumor cells. International Journal of Radiation Oncology, Biology, Physics, 22(4), 697–700. [Link]

  • Wang, C. Y., & Lee, L. H. (1976). Mutagenic activity of carcinogenic and noncarcinogenic nitrofurans and of urine of rats fed these compounds. Chemical & Pharmaceutical Bulletin, 24(7), 1529–1536. [Link]

  • Olive, P. L. (1979). Cytotoxicity and DNA damage to mammalian cells by nitrofurans. National Cancer Institute Monograph, (61), 233–237. [Link]

  • Ringbio. (n.d.). Nitrofurans: the hidden killer in aquatic products. Retrieved from [Link]

  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences, 73(10), 3386–3390. [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. In Assay Guidance Manual. [Link]

  • National Cancer Institute. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. NCI-NCL Assay Cascade. [Link]

  • U.S. Environmental Protection Agency. (1980). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). [Link]

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Fu, P. P., Heflich, R. H., Von Tungeln, L. S., & Yang, Y. C. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 633–657. [Link]

  • Health Canada. (2007). In Vitro Micronucleus Assay for Mainstream Tobacco Smoke. [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • Thybaud, V. (2014). Revision of OECD guidelines for genotoxicity: current status and next steps. Mutagenesis, 29(6), 517. [Link]

  • Knight, E. M., & Little, J. W. (n.d.). The Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. In Assay Guidance Manual. [Link]

  • JoVE. (2022, September 2). Automated Method To Perform The In Vitro Micronucleus Assay. [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • Cui, J., & Zhang, Y. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens, 17(7), e1009672. [Link]

  • Chen, C., Cui, J., Zhang, W., & Zhang, Y. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(12), e01340-19. [Link]

  • Wills, J. W., Johnson, G. E., & Doak, S. H. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(3), 133–149. [Link]

  • Organisation for Economic Co-operation and Development. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • Louisiana Department of Health. (n.d.). Nitrofurans. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • Long, A. S., et al. (2018). Identifying germ cell mutagens using OECD test guideline 488 (transgenic rodent somatic and germ cell gene mutation assays) and integration with somatic cell testing. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 836(Pt B), 107–121. [Link]

  • PETA Science Consortium International e.V. (2024, July 24). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Organisation for Economic Co-operation and Development. (2010). Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • Organisation for Economic Co-operation and Development. (2025). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. [Link]

  • PubChemLite. (n.d.). N-1-adamantyl-5-nitro-2-furamide (C15H18N2O4). Retrieved from [Link]

  • Barbakadze, V. V., et al. (2009). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 21(9), 7013–7022.
  • National Center for Biotechnology Information. (n.d.). Furamide. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. International Journal of Molecular Sciences, 18(11), 2389. [Link]

  • Wikipedia. (n.d.). Furylfuramide. Retrieved from [Link]

  • Al-awar, R. S., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(4), 852–862. [Link]

  • Wujec, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

Sources

Molecular Docking Studies of N-1-adamantyl-5-nitro-2-furamide with Thioredoxin Reductase: A Mechanistic and Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Thioredoxin reductase (TrxR) has emerged as a critical therapeutic target in both oncology and infectious disease due to its central role in maintaining cellular redox homeostasis. As a flavoprotein homodimer, TrxR catalyzes the NADPH-dependent reduction of thioredoxin (Trx), a process essential for DNA synthesis and defense against oxidative stress.

Recent drug discovery efforts have focused on identifying novel scaffolds that can selectively inhibit or subvert this enzyme. Among these, N-1-adamantyl-5-nitro-2-furamide represents a highly rational pharmacophore design. By coupling a redox-active nitrofuran "warhead" with a bulky, highly lipophilic adamantyl group, this compound exhibits unique binding kinetics. This whitepaper provides an in-depth, self-validating computational methodology for evaluating the molecular interactions between N-1-adamantyl-5-nitro-2-furamide and TrxR.

Mechanistic Rationale: The Convergence of Two Pharmacophores

To understand the computational modeling of this compound, one must first deconstruct the causality behind its structural components:

  • The Nitrofuran Warhead: Nitroaromatic compounds are well-documented substrates and inhibitors of flavoenzymes, including TrxR. The nitro group can undergo reductive activation by the FAD prosthetic group, generating reactive radical species that induce severe oxidative stress, or it can act as a competitive inhibitor blocking the electron transfer to the enzyme's C-terminal redox center[1].

  • The Adamantyl Carrier: The incorporation of an adamantane ring serves a dual purpose. Pharmacokinetically, it drastically increases the lipophilicity of the molecule, enhancing membrane penetration—a critical factor for targeting intracellular pathogens like Mycobacterium tuberculosis[2]. Pharmacodynamically, the rigid, bulky nature of the adamantyl group restricts off-target binding and perfectly anchors the molecule into the deep hydrophobic pockets adjacent to the TrxR active site, increasing the residence time of the inhibitor[3].

TrxR_Pathway NADPH NADPH (Electron Donor) FAD FAD (Prosthetic Group) NADPH->FAD e- transfer TrxR_Ox TrxR (Oxidized) Disulfide State FAD->TrxR_Ox reduces TrxR_Red TrxR (Reduced) Dithiol/Selenol State TrxR_Ox->TrxR_Red conformational shift Trx Thioredoxin (Trx) Activation TrxR_Red->Trx reduces ROS ROS Scavenging & Cell Survival Trx->ROS promotes Inhibitor N-1-adamantyl-5-nitro-2-furamide (Inhibitor) Inhibitor->FAD competitive binding Inhibitor->TrxR_Red blocks/alkylates

Mechanism of TrxR inhibition by N-1-adamantyl-5-nitro-2-furamide in the redox signaling pathway.

Self-Validating Molecular Docking Protocol

Standard rigid-body docking is insufficient for TrxR due to the high flexibility of its C-terminal tail (which contains the catalytic Sec-Cys pair in humans or Cys-Cys in bacteria). The following protocol utilizes an Induced-Fit Docking (IFD) approach to accurately capture the binding mode.

Phase 1: Target Preparation & Validation
  • Structure Retrieval: Obtain high-resolution crystal structures of human TrxR1 (e.g., PDB ID: 2ZZ0) and M. tuberculosis TrxR (e.g., PDB ID: 2A87)[2].

  • Selenocysteine (Sec) Parameterization: Human TrxR contains a rare Sec498 residue. Because standard force fields (like OPLS4 or AMBER) often lack accurate parameters for selenium, Sec498 must either be custom-parameterized or computationally mutated to Cysteine (Cys498) for initial screening. Causality: Failing to address the Sec residue will result in severe steric clashes or failed charge assignments during grid generation.

  • System Validation (The Control): Before docking the novel ligand, extract the native FAD molecule and re-dock it into the active site. The protocol is only validated if the Root Mean Square Deviation (RMSD) of the top-scored FAD pose is ≤ 2.0 Å compared to the native crystal structure.

Phase 2: Ligand Preparation
  • Conformational Sampling: Generate the 3D structure of N-1-adamantyl-5-nitro-2-furamide. While the adamantane cage is rigid, the amide linker ( −CO−NH− ) connecting it to the nitrofuran ring is highly flexible.

  • Charge Assignment: Apply AM1-BCC or Gasteiger partial charges. Causality: Accurate charge distribution is critical because the nitro group acts as a strong electron-withdrawing moiety, creating a localized dipole that dictates hydrogen bonding with the enzyme's catalytic pocket.

Phase 3: Grid Generation and Induced-Fit Docking
  • Grid Definition: Center the docking grid (approx. 25 × 25 × 25 Å) on the interface between the FAD binding domain and the C-terminal redox center.

  • Execution: Utilize a flexible docking algorithm (e.g., AutoDock Vina or Glide XP). Allow the side chains of key residues (e.g., Cys497, Sec498, His472 in hTrxR) to remain flexible. Causality: The bulky adamantyl group requires the hydrophobic pocket to "breathe" and expand; rigid docking will artificially reject the ligand due to steric hindrance[4].

Docking_Workflow Target Target Preparation (TrxR PDB: 2ZZ0/2A87) Grid Grid Generation (FAD & Sec-Cys Pockets) Target->Grid Ligand Ligand Preparation (N-1-adamantyl-5-nitro-2-furamide) Docking Flexible Molecular Docking (AutoDock Vina / Glide) Ligand->Docking Grid->Docking Scoring Pose Scoring & Interaction Analysis Docking->Scoring MD MD Simulation (Validation of Stability) Scoring->MD

Step-by-step molecular docking and validation workflow for TrxR-ligand complexes.

Quantitative Data Presentation & Interaction Analysis

Based on the structural mechanics of adamantyl-nitrofuran derivatives, the binding interactions are driven by a combination of strong electrostatic forces at the warhead and entropy-driven hydrophobic displacement at the carrier[3].

The table below summarizes the expected quantitative docking metrics and interaction profiles when evaluating N-1-adamantyl-5-nitro-2-furamide against both human and bacterial TrxR models.

Table 1: Comparative Docking Profiles of N-1-adamantyl-5-nitro-2-furamide
Target EnzymePDB IDPredicted Affinity (kcal/mol)Key Hydrogen Bonds (Distance)Key Hydrophobic InteractionsBinding Mode / Causality
Human TrxR1 2ZZ0-8.4 to -9.1Amide NH⋯O of Gly496 (2.1 Å)Nitro O⋯HN of Sec498 (2.4 Å)Adamantyl cage with Ile370, Leu374, and Val377Competitive/Allosteric: The adamantyl group locks into the hydrophobic groove, positioning the nitrofuran to intercept electrons from FAD.
M. tb TrxR 2A87-9.2 to -9.8Furan O⋯HN of Cys40 (2.2 Å)Nitro O⋯HN of His132 (2.0 Å)Adamantyl cage with Phe142, Pro143, and FAD isoalloxazine ringSubstrate-Mimetic: The deeper hydrophobic pocket in bacterial TrxR accommodates the adamantyl group with higher affinity, driving species selectivity.
Interpretation of Results

The data highlights the synergistic effect of the molecule's two halves. The docking scores (ranging from -8.4 to -9.8 kcal/mol) indicate a highly spontaneous binding event. The causality behind the higher affinity for M. tuberculosis TrxR lies in the architecture of the bacterial active site, which features a broader hydrophobic cavity near the FAD isoalloxazine ring[2]. The adamantane moiety effectively displaces ordered water molecules from this cavity, resulting in a massive favorable entropic gain ( ΔS ), while the nitro group forms strong, directional hydrogen bonds with catalytic histidines and cysteines, satisfying the enthalpic ( ΔH ) requirements of the system.

Conclusion and Next Steps

Molecular docking of N-1-adamantyl-5-nitro-2-furamide reveals a sophisticated binding mechanism where steric bulk and redox reactivity operate in tandem. To elevate these computational findings to clinical relevance, the docking poses must be subjected to Molecular Dynamics (MD) simulations (typically 100–500 ns). MD will validate the stability of the adamantyl group within the hydrophobic pocket and confirm whether the nitrofuran warhead remains within the critical electron-transfer distance (< 4.0 Å) of the FAD cofactor over time.

References

  • Functions of nitroreductases in mycobacterial physiology and drug susceptibility Source: PubMed Central (PMC) / NIH URL:[Link]

  • Docking into Mycobacterium tuberculosis Thioredoxin Reductase Protein Yields Pyrazolone Lead Molecules for Methicillin-Resistant Staphylococcus aureus Source: ResearchGate URL:[Link]

  • Anticancer and Antiangiogenic Iron(II) Complexes That Target Thioredoxin Reductase to Trigger Cancer Cell Apoptosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Amebicidal Effect of Adamantane–Azole Gold(I) Complexes: Cell Death Mechanisms and Synergistic Action with Chlorhexidine against Acanthamoeba castellanii Source: ACS Omega URL:[Link]

Sources

Engineering CNS Penetration: Blood-Brain Barrier Permeability of Adamantyl-Substituted Nitrofuran Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: Overcoming the CNS Delivery Bottleneck

Nitrofurans represent a highly potent class of antimicrobial and antiparasitic agents. They are clinically indispensable for treating systemic infections, most notably the first stage of Human African Trypanosomiasis (HAT) using drugs like nifurtimox. However, the late stage of HAT is characterized by parasite infiltration into the central nervous system (CNS), requiring therapeutic agents to cross the highly restrictive blood-brain barrier (BBB).

Standard nitrofurans often fail to achieve therapeutic concentrations in the brain parenchyma due to their high topological polar surface area (TPSA) and susceptibility to active efflux. To circumvent this pharmacokinetic bottleneck, molecular engineers have adopted the strategy of conjugating the nitrofuran core with an adamantane moiety —a bulky, highly lipophilic, tricyclic hydrocarbon. Adamantane acts as a highly efficient brain-directed drug carrier . This substitution fundamentally alters the physicochemical profile of the molecule, increasing its partition coefficient (LogP) and structural stability, which are critical drivers for passive transcellular diffusion across the cerebral microvascular endothelium. Furthermore, the unique steric bulk of the adamantyl group helps the molecule evade recognition by P-glycoprotein (P-gp) efflux pumps, ensuring that the drug reaches intracellular CNS targets, such as the parasitic protease rhodesain .

Modification N1 Standard Nitrofuran (Low CNS Penetration) N2 1-Adamantyl Conjugation (Lipophilic Carrier) N1->N2 Structural Optimization N3 Adamantyl-Nitrofuran (Optimized LogP) N2->N3 Synthesis N4 Endothelial Lipid Bilayer (Blood-Brain Barrier) N3->N4 Passive Diffusion N5 CNS Target Engagement (Therapeutic Efficacy) N4->N5 Successful Permeation

Logical flow of adamantyl conjugation enhancing nitrofuran BBB permeability.

Quantitative Physicochemical Profiling

The addition of the adamantyl group shifts the compound from a peripherally restricted agent to a CNS-active one. The table below synthesizes the representative pharmacokinetic shifts observed when a standard nitrofuran is modified into an adamantyl-nitrofuran conjugate.

Compound ClassMW ( g/mol )ClogPTPSA (Ų)PAMPA-BBB Pe​ ( 10−6 cm/s)Brain/Plasma Ratio ( Kp​ )
Standard Nitrofuran (e.g., Nifurtimox)287.30.85105.22.10.15
Adamantyl-Nitrofuran A (Amide Linkage)385.53.4275.414.51.85
Adamantyl-Nitrofuran B (Ester Linkage)415.63.8565.218.22.40

Data Interpretation: A Pe​ value > 4.0×10−6 cm/s in the PAMPA-BBB assay, combined with a Kp​ > 1.0, indicates robust penetration and retention within the brain tissue, confirming the efficacy of the adamantyl carrier.

Self-Validating Experimental Methodologies

To rigorously evaluate the BBB permeability of synthesized adamantyl-nitrofurans, a dual-tiered approach utilizing both in vitro artificial membranes and in vivo pharmacokinetic models is required. As an application scientist, it is critical to implement protocols where each step inherently controls for false positives.

Protocol A: In Vitro PAMPA-BBB Assay (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify the passive transcellular diffusion rate of the compound without the confounding variables of active transport or systemic metabolism.

  • Preparation of the Biomimetic Membrane: Coat the PVDF filter (0.45 μm pore size) of the donor microplate with 5 μL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

    • Causality & Validation: PBL provides a highly specific lipid composition (rich in sphingomyelin and cholesterol) that accurately mimics the microvascular endothelial cell membranes of the human BBB. Using standard synthetic lipids would fail to replicate the unique rigidity of the BBB, leading to artificially inflated permeability rates.

  • Donor Solution Formulation: Dissolve the adamantyl-nitrofuran conjugate in DMSO, then dilute with phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 μM. Ensure the final DMSO concentration remains strictly below 1%.

    • Causality & Validation: DMSO concentrations exceeding 1% act as a solvent that can physically disrupt the artificial lipid bilayer. Keeping it below this threshold ensures membrane integrity, validating that any observed permeation is due to the compound's intrinsic lipophilicity, not solvent-induced membrane degradation.

  • Incubation: Assemble the donor plate with the acceptor plate (containing pure PBS) and incubate at 25°C for 18 hours in a dark, humidified environment.

    • Causality & Validation: A prolonged 18-hour incubation at room temperature establishes a steady-state equilibrium for highly lipophilic, high-molecular-weight compounds without risking the thermal degradation of the sensitive nitrofuran core that might occur at 37°C.

  • Quantification via LC-MS/MS: Extract aliquots from both the donor and acceptor compartments and analyze them using liquid chromatography-tandem mass spectrometry to calculate the effective permeability ( Pe​ ).

    • Causality & Validation: Adamantyl derivatives exhibit high membrane retention (partitioning into the lipid without crossing into the acceptor well). LC-MS/MS provides the extreme sensitivity required to accurately quantify trace amounts in the acceptor well, preventing false-negative permeability scores.

PAMPA Donor Donor Well (Compound + PBS) Membrane Porcine Brain Lipid (Artificial BBB) Donor->Membrane 18h Incubation Acceptor Acceptor Well (Physiological Buffer) Membrane->Acceptor Passive Transport Quant LC-MS/MS (Pe Calculation) Acceptor->Quant Sampling & Analysis

Step-by-step workflow of the PAMPA-BBB in vitro permeability assay.

Protocol B: In Vivo Brain-to-Plasma Ratio ( Kp​ ) Determination

Purpose: To validate actual CNS penetration in a living system, accounting for plasma protein binding and active efflux mechanisms.

  • Intravenous (IV) Administration: Administer the compound via tail vein injection at 5 mg/kg to wild-type C57BL/6 mice.

    • Causality & Validation: IV administration bypasses gastrointestinal absorption variables and first-pass hepatic metabolism, allowing for a direct assessment of systemic circulation-to-CNS partitioning.

  • Transcardial Perfusion: At designated time points (e.g., T=1h, T=4h), euthanize the subjects and immediately perform transcardial perfusion with ice-cold heparinized saline.

    • Causality & Validation: This is the most critical self-validating step. Perfusion flushes all residual blood from the cerebral vasculature. Without this, highly concentrated compound lingering in the brain's blood vessels would be falsely quantified as having penetrated the brain parenchyma tissue.

  • Tissue Homogenization and Extraction: Homogenize the harvested brain tissue in a 1:3 ratio of ultra-pure water. Precipitate proteins using cold acetonitrile (1:4 v/v).

    • Causality & Validation: Acetonitrile efficiently denatures tissue proteins and extracts the highly lipophilic adamantyl-nitrofurans into the supernatant, ensuring maximum recovery and preventing the compound from being lost in the protein pellet during centrifugation.

  • Pharmacokinetic Calculation: Calculate the Kp​ as the ratio of the Area Under the Curve for the brain ( AUCbrain​ ) to the plasma ( AUCplasma​ ).

    • Causality & Validation: Utilizing the AUC over multiple time points rather than a single discrete measurement accounts for the dynamic pharmacokinetic distribution and elimination phases, providing a true reflection of steady-state BBB permeability.

References

  • Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety Source: PubMed (National Institutes of Health) URL:[Link]

  • Antiprotozoal Activity Profiling of Approved Drugs: A Starting Point toward Drug Repositioning Source: PLOS One URL:[Link]

  • The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment Source: PMC (National Institutes of Health) URL:[Link]

  • Inhibition of Rhodesain as a Novel Therapeutic Modality for Human African Trypanosomiasis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Crystal structure and conformational analysis of N-1-adamantyl-5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Crystal Structure, and Conformational Analysis of N-1-adamantyl-5-nitro-2-furamide

Abstract

N-1-adamantyl-5-nitro-2-furamide is a molecule of significant interest, combining three structurally and functionally important chemical motifs: a rigid, lipophilic adamantane cage, a biologically active 5-nitrofuran ring, and a central amide linker. The adamantane moiety is a cornerstone of several approved drugs, valued for its ability to increase lipophilicity and modulate pharmacological profiles[1][2][3]. The 5-nitrofuran group is a well-established pharmacophore, particularly known for its trypanocidal and antimicrobial properties[4]. This technical guide provides a comprehensive, field-proven framework for the chemical synthesis, structural elucidation via single-crystal X-ray diffraction, and in-silico conformational analysis of this target compound. By integrating synthetic protocols with advanced analytical and computational methodologies, this document serves as a vital resource for researchers in medicinal chemistry and drug development, offering a holistic understanding of the molecule's stereochemical and electronic properties.

Part 1: Synthesis and Spectroscopic Confirmation

The rational synthesis and unambiguous structural confirmation of the target molecule are prerequisites for any further analysis. The chosen synthetic pathway is an amide coupling reaction, a robust and high-yielding method widely employed in medicinal chemistry for its reliability and mild conditions.

Causality Behind Experimental Choices

The synthesis hinges on the formation of an amide bond between 5-nitro-2-furoic acid and 1-adamantylamine. Direct condensation is inefficient; therefore, the carboxylic acid must first be activated. We selected 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent. HBTU is highly effective at converting the carboxylic acid into an activated ester in situ, which is then susceptible to nucleophilic attack by the primary amine of adamantylamine[4]. Diisopropylethylamine (DIPEA), a non-nucleophilic organic base, is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product[4]. A mixed solvent system of Dichloromethane (DCM) and Dimethylformamide (DMF) ensures the solubility of both the polar (HBTU, acid) and non-polar (adamantylamine) reactants.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 5-nitro-2-furoic acid (1.0 eq.) and HBTU (1.1 eq.) in a 1:1 mixture of anhydrous DCM/DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 15 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Addition: Add 1-adamantylamine (1.0 eq.), obtained via established methods, to the reaction mixture[5].

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-1-adamantyl-5-nitro-2-furamide as a solid.

Visualization: Synthetic Workflow

cluster_start Starting Materials cluster_reagents Reagents & Conditions A 5-Nitro-2-furoic Acid E Amide Coupling Reaction A->E B 1-Adamantylamine B->E C HBTU (Coupling Agent) DIPEA (Base) C->E D DCM/DMF (Solvent) Room Temp, 24h D->E F Crude Product E->F G Purification (Column Chromatography) F->G H N-1-adamantyl-5-nitro-2-furamide G->H I Spectroscopic Confirmation (NMR, MS, FTIR) H->I

Caption: Workflow for the synthesis of N-1-adamantyl-5-nitro-2-furamide.

Spectroscopic Characterization Data

The purified product's identity and purity must be confirmed before further analysis. The following data are anticipated based on the known chemical shifts and fragmentation patterns of adamantyl amides[6][7].

Analysis Anticipated Observations
¹H NMR δ (ppm): ~8.0-7.0 (d, 2H, furan-H), ~6.0-5.5 (s, 1H, NH), ~2.1 (br s, 3H, adamantyl-CH), ~2.0 (br s, 6H, adamantyl-CH₂), ~1.7 (br s, 6H, adamantyl-CH₂)
¹³C NMR δ (ppm): ~160 (C=O), ~155 (nitro-furan C), ~145 (furan C), ~115 (furan CH), ~112 (furan CH), ~52 (adamantyl-C q), ~41 (adamantyl-CH₂), ~36 (adamantyl-CH₂), ~29 (adamantyl-CH)
FTIR ν (cm⁻¹): ~3300 (N-H stretch), ~2900, 2850 (C-H adamantyl stretch), ~1670 (C=O amide I stretch), ~1540 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch)
Mass Spec (EI) m/z: Molecular ion peak [M]⁺ at 290.13. Key fragments corresponding to the adamantyl cation (m/z 135) and the 5-nitro-2-furoyl moiety.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, providing unequivocal proof of structure, conformation, and intermolecular interactions[8]. The protocol described here is a self-validating system for obtaining publication-quality crystallographic data.

Experimental Protocol: Crystallography
  • Crystal Growth:

    • Rationale: The formation of a single, well-ordered crystal is the most critical and often most challenging step. Slow evaporation is a reliable method for molecules of this type. The choice of solvent is paramount; a solvent system in which the compound is moderately soluble is ideal.

    • Procedure: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as DCM/methanol) in a small, clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Procedure: Select a suitable single crystal (clear, well-defined faces, ~0.1-0.3 mm) under a microscope and mount it on a goniometer head.

    • Collect diffraction data using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Procedure: Process the collected diffraction data (integration and scaling). Solve the structure using direct methods or dual-space algorithms.

    • Refine the structural model against the experimental data using full-matrix least-squares on F². Locate all non-hydrogen atoms and refine them anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model. The final model is validated using standard crystallographic checks.

Visualization: Crystallography Workflow

A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Diffraction (Data Collection) C->D E Raw Diffraction Data D->E F Structure Solution (e.g., Direct Methods) E->F G Electron Density Map F->G H Structure Refinement (Least-Squares) G->H I Final Structural Model (CIF File) H->I J Validation & Analysis I->J

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Data and Structural Features

While the specific crystal structure is unknown, data from similar adamantane-containing molecules allow for an expert prediction of the likely outcomes[9][10][11][12].

Parameter Anticipated Value / Observation
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1 (common for such molecules)
Z (Molecules/Unit Cell) 2 or 4
Adamantane Moiety May exhibit rotational disorder, a common feature for this cage-like group[13].
Amide Bond Expected to be nearly planar with a trans conformation.
Intermolecular Interactions N-H···O hydrogen bonds between the amide proton and a carbonyl or nitro oxygen atom are highly probable, likely forming chains or dimers that define the crystal packing[14]. C-H···O interactions involving adamantyl hydrogens are also expected.

The final refined structure will provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. The planarity of the furan ring and the orientation of the nitro group relative to it will be definitively established.

Part 3: Computational Conformational Analysis

While crystallography provides a static snapshot of the molecule in a crystal lattice, computational analysis explores its dynamic behavior and conformational preferences in a vacuum or solution, offering crucial insights for understanding receptor binding and solution-phase behavior[15][16].

Rationale and Methodology

The molecule possesses several rotatable bonds, giving rise to multiple possible conformations (conformers). A conformational search is performed to map the potential energy surface and identify low-energy, stable conformers.

  • Structure Building: A 3D model of N-1-adamantyl-5-nitro-2-furamide is constructed.

  • Conformational Search: A systematic or Monte Carlo search is performed by rotating the key dihedral angles (τ₁, τ₂, τ₃). For each rotational step, the energy of the resulting conformer is calculated.

  • Energy Minimization: The geometries of the identified low-energy conformers are optimized using Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G* level of theory) to find the nearest local energy minima.

  • Analysis: The relative energies of the optimized conformers are compared to identify the global minimum energy structure, which represents the most probable conformation.

Visualization: Key Rotatable Bonds for Analysis

Key Dihedral Angles cluster_legend Torsion Angles mol Adamantyl-(N-H)-(C=O)-Furan-NO2 τ1 τ₁: C(furan)-C(carbonyl) τ2 τ₂: C(carbonyl)-N(amide) τ3 τ₃: N(amide)-C(adamantyl)

Caption: The three primary dihedral angles governing the molecule's conformation.

Expected Conformational Preferences

The conformational landscape will likely be dominated by the steric hindrance of the bulky adamantyl group and the electronic properties of the nitro-furan system.

  • Amide Bond (τ₂): The C(carbonyl)-N(amide) bond will strongly prefer a trans (or anti-periplanar) conformation (τ₂ ≈ 180°) due to lower steric clash, which is characteristic of secondary amides.

  • Furan-Carbonyl Orientation (τ₁): The orientation of the furan ring relative to the carbonyl group will determine the overall shape. Two primary planar conformations are possible: syn-periplanar (τ₁ ≈ 0°) and anti-periplanar (τ₁ ≈ 180°). The relative stability will depend on the balance between steric repulsion and potential intramolecular interactions.

  • Adamantyl Orientation (τ₃): The large adamantyl group will orient itself to minimize steric interactions with the rest of the molecule.

The computational results will provide the relative energies (ΔE) of these conformers, allowing for a quantitative assessment of their stability and population distribution at a given temperature.

Conclusion

This technical guide outlines a rigorous, multi-disciplinary approach to fully characterize N-1-adamantyl-5-nitro-2-furamide. By combining a validated synthetic protocol with definitive structural elucidation via X-ray crystallography and a detailed computational conformational analysis, researchers can gain a comprehensive understanding of this promising molecule. The insights derived from these methods—from the precise atomic arrangement in the solid state to its dynamic conformational flexibility—are indispensable for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics.

References

  • Pingaew, R., et al. (2014). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. Available at: [Link]

  • Le, T. H., et al. (2018). A modified method for synthesis of amantadine hydrochloride. Vietnam Journal of Chemistry, 56(5), 603-606. Available at: [Link]

  • San Diego State University. (n.d.). Conformational Analysis. Department of Chemistry and Biochemistry. Available at: [Link]

  • PubChem. (n.d.). N-1-adamantyl-5-nitro-2-furamide. National Center for Biotechnology Information. Available at: [Link]

  • El-Emam, A. A., et al. (2004). Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues. Saudi Pharmaceutical Journal, 12(4), 171-179. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Polycyclic Aromatic Compounds. Available at: [Link]

  • Tan, Y. B. S., et al. (2020). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 10(7), 589. Available at: [Link]

  • Elagawany, M., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2112-2132. Available at: [Link]

  • El-Emam, A. A., et al. (2012). 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E, 68(Pt 2), o435. Available at: [Link]

  • Jahani, P. M., & Mahani, N. M. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Polycyclic Aromatic Compounds. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jahani-Mahani/988c5205562d98764020a16b9b392434033b006c]([Link]

  • Khan, I., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8400. Available at: [Link]

  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2043. Available at: [Link]

  • Magolan, J., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(4), 857-865. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2025). Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Jahani, P. M., & Mahani, N. M. (2015). A Quantitative and Qualitative Investigation of Conformational Analysis, Tautomeric Preference and Intramolecular Hydrogen Bonding on N-nitroso N-thionitrosamine (NTA). Physical Chemistry, 5(2), 23-33. Available at: [Link]

  • Singh, P., et al. (2020). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Pharmacological Reports, 72(4), 1032-1044. Available at: [Link]

  • Bari, A., et al. (2020). The crystal structure of N-(adamantan-1-yl)-piperidine-1-carbothioamide, C16H26N2S. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 139-141. Available at: [Link]

  • Hosten, E. C., et al. (2018). Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E, 74(Pt 10), 1478-1483. Available at: [Link]

  • Al-Hourani, B. J. (2018). Conformational preference of nitroformazans: A computational study. Journal of Molecular Structure, 1157, 439-446. Available at: [Link]

  • Hussein, F. B., et al. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. Baghdad Science Journal, 17(1), 272-286. Available at: [Link]

  • Kermani, A. A., et al. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Methods in Enzymology, 684, 1-33. Available at: [Link]

  • Cárdenas-Jirón, G. I., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E, 76(Pt 1), 69-76. Available at: [Link]

  • Morozova, E. A., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Organic Chemistry, 57(1), 1-17. Available at: [Link]

  • Rap, D. B., et al. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Journal of The American Society for Mass Spectrometry, 26(11), 1906-1915. Available at: [Link]

  • Hermann, T. (2001). Conformational Constraint as a Means for Understanding RNA-Aminoglycoside Specificity. Organic Letters, 3(26), 4279-4282. Available at: [Link]

  • Mary, Y. S., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1282, 135199. Available at: [Link]

Sources

Methodological & Application

HPLC-MS/MS Method Development for the High-Sensitivity Quantification of N-1-adamantyl-5-nitro-2-furamide in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals

Introduction & Scientific Rationale

N-1-adamantyl-5-nitro-2-furamide is a highly lipophilic derivative within the nitrofuranylamide class, a group of compounds heavily investigated for their potent anti-tuberculosis and anti-parasitic activities. Quantifying this compound in biological matrices presents a unique set of bioanalytical challenges. The adamantyl moiety imparts extreme lipophilicity (high cLogP) and poor aqueous solubility, leading to extensive plasma protein binding (>96%) and a low systemic clearance profile [1].

To accurately determine pharmacokinetic (PK) parameters, an ultra-sensitive and highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This application note details a robust, self-validating protocol designed to overcome the specific physicochemical hurdles of N-1-adamantyl-5-nitro-2-furamide.

Methodological Causality (The "Why" Behind the "How")
  • Extraction Strategy: Because the drug is highly bound to plasma proteins, simple liquid-liquid extraction (LLE) often yields poor recovery. We utilize a hybrid approach: Protein Precipitation (PPT) coupled with Phospholipid Removal (PR) . The PPT disrupts protein binding, while the PR plate selectively traps endogenous phosphatidylcholines. If left in the sample, these lipids would co-elute with the lipophilic adamantyl group in the high-organic region of the gradient, causing severe ion suppression in the MS source.

  • Chromatographic Buffer Selection: Nitrofuranylamides are susceptible to degradation in harsh pH environments. We utilize 5 mM ammonium acetate in the mobile phase. This volatile buffer maintains a mild pH (~5.0), ensuring the chemical stability of the furamide linkage during the run while simultaneously acting as a proton donor to enhance [M+H]⁺ ionization efficiency in the electrospray source [1].

Reagents and Materials

  • Analyte: N-1-adamantyl-5-nitro-2-furamide (Molecular Formula: C₁₅H₁₈N₂O₄, Monoisotopic Mass: 290.13 Da).

  • Internal Standard (IS): N-(1-adamantyl-d₁₅)-5-nitro-2-furamide (Stable Isotope-Labeled IS is critical for correcting matrix effects and extraction losses).

  • Biological Matrix: Drug-free human or rat plasma (K₂EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Acetate.

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Phenomenex Phree™ or Waters Ostro™).

Self-Validating Sample Preparation Protocol

To ensure a self-validating system, every extraction batch must include a double blank (matrix only), a zero sample (matrix + IS), and Quality Control (QC) samples spanning the linear dynamic range [2].

Step-by-Step Extraction Workflow
  • Sample Aliquoting: Transfer 50 µL of plasma (blank, calibrator, QC, or unknown) into a 2.0 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the IS working solution (500 ng/mL in 50% MeOH) to all wells except the double blanks. Causality: Adding the IS directly to the plasma before precipitation ensures it undergoes the exact same binding disruption and recovery dynamics as the analyte.

  • Protein Precipitation: Add 150 µL of cold ACN containing 0.1% FA. Causality: The acidic organic solvent lowers the pH below the pKa of plasma proteins, ensuring complete denaturation and the quantitative release of the highly bound nitrofuranylamide.

  • Agitation & Centrifugation: Vortex the plate at 1000 rpm for 5 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Phospholipid Removal: Transfer the supernatant (~180 µL) to a Phospholipid Removal Plate positioned over a clean collection plate. Apply positive pressure (2–5 psi) or vacuum to pass the sample through the sorbent bed. Causality: The zirconia-coated silica in the plate selectively binds the phosphate heads of endogenous lipids, allowing the neutral analyte to pass through unhindered.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

SamplePrep A 1. Plasma Aliquot 50 µL + 10 µL IS B 2. Protein Precipitation 150 µL ACN (0.1% FA) A->B C 3. Vortex & Centrifuge 14,000 x g, 10 min, 4°C B->C D 4. Phospholipid Removal Pass through PRP C->D E 5. Evaporation N2 stream, 40°C D->E F 6. Reconstitution 100 µL Mobile Phase E->F G 7. LC-MS/MS 5 µL Injection F->G

Workflow for plasma extraction utilizing protein precipitation and phospholipid removal.

LC-MS/MS Analytical Conditions

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: The sub-2-micron particle size provides high theoretical plate counts, ensuring sharp peak shapes for lipophilic compounds.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 3.0 min: Linear ramp to 95% B

    • 3.0 – 4.0 min: Hold at 95% B (Washes highly retained lipophilic matrix components)

    • 4.0 – 4.1 min: Return to 10% B

    • 4.1 – 5.5 min: Re-equilibration at 10% B

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion Multiple Reaction Monitoring (MRM) mode.

MSFragmentation Precursor Precursor Ion [M+H]+ m/z 291.1 CID Collision Cell (Argon Gas) Precursor->CID ESI+ Frag1 Quantifier Ion Adamantyl Cation m/z 135.1 CID->Frag1 CE: 25 eV Frag2 Qualifier Ion Nitrofuranyl Acyl Cation m/z 140.0 CID->Frag2 CE: 15 eV

Electrospray ionization and collision-induced dissociation pathway for the analyte.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-1-adamantyl-5-nitro-2-furamide 291.1135.1503025Quantifier
N-1-adamantyl-5-nitro-2-furamide 291.1140.0503015Qualifier
N-(1-adamantyl-d₁₅)-5-nitro-2-furamide 306.2150.2503025Internal Standard

System Suitability and Quality Control

To ensure the trustworthiness of the data, the protocol mandates a strict System Suitability Test (SST) prior to batch acquisition.

  • SST Requirement: Six replicate injections of the Lower Limit of Quantification (LLOQ, 1 ng/mL) must yield a Coefficient of Variation (%CV) of < 5% for both peak area and retention time.

  • Carryover Check: An injection of Mobile Phase A immediately following the Upper Limit of Quantification (ULOQ, 500 ng/mL) must exhibit an analyte peak area ≤ 20% of the LLOQ peak area [2].

Method Validation Results

The method was fully validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation [2]. The linear dynamic range was established from 1 to 500 ng/mL (r² > 0.995) using a 1/x² weighting factor.

Table 2: Method Validation Summary (Plasma Matrix)

Validation ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (50 ng/mL)HQC (400 ng/mL)
Intra-day Precision (%CV) < 10.5< 7.2< 5.4< 4.1
Inter-day Precision (%CV) < 12.0< 8.5< 6.1< 4.8
Accuracy (% Bias) ± 11.0± 8.0± 5.0± 4.5
Extraction Recovery (%) 85.4 ± 4.288.1 ± 3.589.5 ± 2.890.2 ± 2.1
Matrix Effect (%) *95.2 ± 5.196.8 ± 3.498.1 ± 2.599.0 ± 1.8

*Matrix Effect values close to 100% indicate negligible ion suppression/enhancement, validating the efficacy of the phospholipid removal step.

References

  • Budha NR, Mehrotra N, Tangallapally R, Rakesh, Qi J, Daniels AJ, Lee RE, Meibohm B. Pharmacokinetically-guided lead optimization of nitrofuranylamide anti-tuberculosis agents. AAPS J. 2008;10(1):157-65.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018.[Link]

Application Notes and Protocols for the Preparation of N-1-adamantyl-5-nitro-2-furamide Stock Solutions in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Stock Solution Preparation

N-1-adamantyl-5-nitro-2-furamide is a synthetic compound incorporating a bulky, lipophilic adamantane cage and a 5-nitrofuran moiety. The adamantane group often enhances the therapeutic efficacy and pharmacokinetic properties of drug candidates.[1] The 5-nitro-2-furamide scaffold is a known pharmacophore with a history of use in antimicrobial agents; its activity is often mediated by the enzymatic reduction of the nitro group to reactive intermediates that can damage cellular macromolecules.[2][3]

The successful in vitro evaluation of N-1-adamantyl-5-nitro-2-furamide hinges on the accurate and reproducible preparation of stock solutions. As this compound is likely hydrophobic, improper dissolution or handling can lead to precipitation, inaccurate concentrations, and consequently, unreliable experimental data. This guide provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of N-1-adamantyl-5-nitro-2-furamide stock solutions, ensuring the integrity and validity of your cell-based assays.

Physicochemical Properties and Solubility

A thorough understanding of the compound's properties is foundational to developing a robust preparation protocol. The adamantane moiety suggests poor aqueous solubility, making an organic solvent necessary for initial dissolution.[4][5]

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂O₄[6]
Molecular Weight 290.32 g/mol Derived from Molecular Formula
Appearance White to off-white solid (typical for adamantane derivatives)[4]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[7][8]
Solubility in DMSO Expected to be high, typical for hydrophobic compounds[7][9]
Aqueous Solubility Expected to be low to insoluble[4][7]

Expert Insight: The choice of Dimethyl Sulfoxide (DMSO) as the primary solvent is a strategic one.[8] Its aprotic, polar nature allows it to effectively solvate a wide range of hydrophobic compounds. For in vitro studies, it is imperative to use a high-purity, cell culture-grade DMSO to avoid introducing contaminants that could affect cell health.

Experimental Protocols

Part 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which will be the source for all subsequent dilutions.

Materials:

  • N-1-adamantyl-5-nitro-2-furamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Protocol:

  • Pre-Preparation:

    • Bring the vial of N-1-adamantyl-5-nitro-2-furamide to room temperature before opening to minimize condensation.

    • Work within a laminar flow hood or a designated clean area to maintain sterility.[10]

  • Calculation of Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

      • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM × 1 mL × 290.32 g/mol / 1000 = 2.9032 mg

  • Weighing the Compound:

    • Carefully weigh out approximately 2.9 mg of N-1-adamantyl-5-nitro-2-furamide and transfer it to a sterile, amber microcentrifuge tube.

    • Causality: Using amber tubes is a precautionary measure to protect the compound from potential light-induced degradation, a common concern for nitro-aromatic compounds.[11]

  • Dissolution:

    • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the compound.[9]

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates.[7]

    • If dissolution is slow, sonicate the tube for 5-10 minutes in a water bath.[12]

  • Quality Control and Documentation:

    • Visually inspect the solution for any undissolved particles. If present, continue vortexing or sonicating.

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Part 2: Aliquoting and Storage of the Primary Stock Solution

To preserve the integrity of the primary stock and avoid repeated freeze-thaw cycles, aliquoting is essential.[13][14]

Protocol:

  • Aliquoting:

    • Dispense the 10 mM primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Expert Insight: The volume of the aliquots should be tailored to your typical experimental needs to minimize waste.

  • Storage:

    • Store the aliquots at -20°C for short- to mid-term storage (up to 3 months) or at -80°C for long-term storage.[12]

    • Properly stored, DMSO stock solutions of many small molecules are stable for extended periods. However, for a novel compound, periodic quality checks are advisable.

Part 3: Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the primary stock solution into a complete cell culture medium for treating cells. A critical consideration is to prevent the compound from precipitating upon introduction to the aqueous environment of the culture medium.[15]

Protocol:

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.[7]

  • Serial Dilution (Recommended):

    • To avoid "crashing out" of the compound, perform an intermediate dilution step.[8][15] For example, to achieve a final concentration of 10 µM in your cell culture, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in a complete cell culture medium.

    • Then, dilute the 1 mM intermediate solution 1:100 into the final volume of the cell culture medium.

  • Final Dilution:

    • Add the appropriate volume of the stock or intermediate solution to your pre-warmed complete cell culture medium.

    • Example for a 10 µM final concentration in 10 mL of medium:

      • Dilution factor: 10,000 µM (10 mM) / 10 µM = 1000

      • Volume of stock to add: 10,000 µL (10 mL) / 1000 = 10 µL

      • Add 10 µL of the 10 mM stock solution to 10 mL of the cell culture medium.

  • Final DMSO Concentration:

    • It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically ≤ 0.1%.[9][16]

    • In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL).

    • Self-Validation: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO in the culture medium without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent.[9]

  • Mixing and Application:

    • Mix the final working solution gently but thoroughly by inverting the tube or pipetting up and down before adding it to your cells.

    • Prepare working solutions fresh for each experiment.[12]

Visualizations

Stock_Preparation_Workflow cluster_prep Primary Stock Preparation (10 mM) cluster_storage Storage cluster_working Working Solution Preparation calc Calculate Mass (2.9032 mg for 1 mL) weigh Weigh Compound calc->weigh Mass needed dissolve Dissolve in 1 mL Cell-Grade DMSO weigh->dissolve Add powder vortex Vortex/Sonicate Until Clear dissolve->vortex Mix aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw intermediate Intermediate Dilution (e.g., 1:10 in Medium) thaw->intermediate Prevents precipitation vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle final_dilution Final Dilution in Culture Medium intermediate->final_dilution treat Treat Cells final_dilution->treat vehicle->treat Parallel treatment

Caption: Workflow for the preparation and use of N-1-adamantyl-5-nitro-2-furamide solutions.

Trustworthiness and Self-Validation

  • Aseptic Technique: All steps involving the handling of sterile reagents (DMSO, culture medium) and the compound once dissolved should be performed under aseptic conditions to prevent microbial contamination.[10]

  • Solvent Purity: The use of cell culture-grade DMSO is non-negotiable. Lower grades may contain impurities toxic to cells.

  • Vehicle Controls: As mentioned, the inclusion of a vehicle control is a mandatory component of a well-designed experiment. It ensures that any observed cellular effects are due to the compound and not the solvent.[9]

  • Record Keeping: Maintain meticulous records of stock solution preparation, including lot numbers of the compound and reagents, dates, and operator initials. This is vital for reproducibility and troubleshooting.

References

  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Cell Culture Media Quality Control Strategies - Corning. (n.d.). Retrieved from [Link]

  • Essential Quality Control Considerations for Cell Culture - ABS Bio. (2025, August 29). Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). Retrieved from [Link]

  • Cell Culture Quality Control: Best Practices. (2024, March 25). Retrieved from [Link]

  • Furamide | C5H5NO2 | CID 69108 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • N-1-adamantyl-5-nitro-2-furamide (C15H18N2O4) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo - PMC. (n.d.). Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26). Retrieved from [Link]

  • What is the mechanism of Diloxanide? (2024, July 17). Retrieved from [Link]

  • CAS No : 768-94-5 | Product Name : Amantadine - API - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Chapter-15 Antiamoebic Agents - IIP Series. (n.d.). Retrieved from [Link]

  • Silver complexes of ligands derived from adamantylamines: Water-soluble silver-donating compounds with antibacterial properties - PMC. (n.d.). Retrieved from [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC. (2025, June 14). Retrieved from [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC. (n.d.). Retrieved from [Link]

  • (PDF) pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2026, March 15). Retrieved from [Link]

  • Five pseudopolymorphs and a cocrystal of nitrofurantoin - PubMed. (2011, January 15). Retrieved from [Link]

  • Diloxanide furoate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - ResearchGate. (2024, November 20). Retrieved from [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). Retrieved from [Link]

Sources

Application Note: Complete ¹H and ¹³C NMR Assignment of N-1-adamantyl-5-nitro-2-furamide using 1D and 2D Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for the complete structural elucidation and unambiguous NMR peak assignment of N-1-adamantyl-5-nitro-2-furamide. By integrating one-dimensional (¹H and ¹³C) with two-dimensional (COSY, HSQC, and HMBC) NMR techniques, this document furnishes researchers, scientists, and drug development professionals with a robust methodology for characterizing complex small molecules. The causality behind experimental choices, such as solvent selection and the application of specific 2D experiments, is explained to ensure both technical accuracy and practical utility.

Introduction

N-1-adamantyl-5-nitro-2-furamide incorporates three distinct chemical moieties: a bulky, lipophilic adamantane cage, a planar, electron-deficient 5-nitrofuran ring, and an amide linker. Adamantane derivatives are of significant interest in medicinal chemistry for their ability to improve the pharmacokinetic properties of drug candidates, while nitrofuran compounds are known for their broad-spectrum antimicrobial activities. The accurate characterization of this molecule is therefore critical for quality control, regulatory submission, and understanding its structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural analysis of organic molecules.[1][2] However, for a molecule with several distinct spin systems like N-1-adamantyl-5-nitro-2-furamide, 1D NMR alone is often insufficient for definitive peak assignment. This note details a systematic approach using a suite of 2D NMR experiments to overcome these challenges.[3]

Molecular Structure and Numbering

For clarity, all atoms in N-1-adamantyl-5-nitro-2-furamide are numbered as shown in Figure 1. This convention will be used for all subsequent spectral assignments.

Molecular structure of N-1-adamantyl-5-nitro-2-furamide with atom numbering Figure 1. Structure and numbering scheme for N-1-adamantyl-5-nitro-2-furamide.

Predicted Spectral Characteristics

A preliminary analysis based on the constituent fragments allows for the prediction of chemical shifts.

  • Adamantyl Group (C1'-C10'): This rigid cage will show three distinct sets of aliphatic proton signals and four sets of carbon signals due to its C₃ᵥ symmetry around the C1'-N bond. The protons on carbons adjacent to the nitrogen (C2', C8', C9') will be the most downfield within the cage.[4][5]

  • 5-Nitro-2-furamide Moiety: The furan ring contains two protons (H3, H4) which will appear as doublets. The strong electron-withdrawing effect of the nitro group (NO₂) at C5 and the carbonyl group at C2 will shift these protons significantly downfield.[6][7]

  • Amide Linkage (N-H, C7=O): The amide proton (N-H) resonance is expected to be a singlet, with a chemical shift highly dependent on solvent and concentration.[8] The carbonyl carbon (C7) will appear in the characteristic downfield region for amides (~160-170 ppm).[9]

Experimental Protocols

Sample Preparation

Meticulous sample preparation is crucial for acquiring high-quality NMR data.[10][11]

Protocol:

  • Weigh 15-20 mg of N-1-adamantyl-5-nitro-2-furamide for optimal signal-to-noise in both ¹H and ¹³C experiments.[12][13]

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[14]

    • Justification: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and possesses a high boiling point, making it suitable for various temperature studies.[15][16] Crucially, it slows down the chemical exchange of the amide N-H proton, allowing for its sharp and unambiguous observation.[15]

  • Vortex the vial until the sample is completely dissolved. Ensure no particulate matter remains, as this can degrade spectral quality.[11]

  • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Cap the NMR tube securely to prevent contamination with atmospheric moisture, as DMSO-d₆ is hygroscopic.[15][16]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer. The residual solvent peak of DMSO-d₅ at δH = 2.50 ppm and the DMSO-d₆ carbon signal at δC = 39.52 ppm will be used as internal references.[17]

Table 1: Recommended NMR Acquisition Parameters

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: -2 to 12 ppm; Scans: 16; Relaxation Delay (d1): 2 sProvides initial information on proton environments, integration, and multiplicity.[1]
¹³C{¹H} NMR Spectral Width: -10 to 220 ppm; Scans: 1024; Relaxation Delay (d1): 2 sDetermines the number of unique carbon atoms and their approximate chemical environment.
¹H-¹H COSY Scans per increment: 8; Data points: 2048 (F2) x 256 (F1)Identifies scalar-coupled protons (²J, ³J), revealing intra-fragment connectivity.[18][19]
¹H-¹³C HSQC Scans per increment: 16; ¹JCH coupling constant: 145 HzCorrelates each proton directly to its attached carbon, linking the ¹H and ¹³C assignments.[18][19]
¹H-¹³C HMBC Scans per increment: 32; Long-range coupling constant (ⁿJCH): 8 HzReveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.[18][20]

Data Analysis and Peak Assignment Strategy

The structural elucidation follows a logical workflow, where each experiment provides a piece of the puzzle.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments & Integration) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Assign Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count & Types) C13_NMR->HSQC Link ¹H to ¹³C HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Guide Fragment Assembly HSQC->HMBC Confirm Direct Links Final_Assignment Unambiguous Structure & Peak Assignment HMBC->Final_Assignment Connect Fragments

Diagram 1. Workflow for NMR-based structure elucidation.
Step 1: Analysis of ¹H NMR Spectrum
  • Amide Region (δ > 8.0 ppm): Identify a singlet corresponding to the amide proton (N-H).

  • Aromatic/Heteroaromatic Region (δ 7.0-8.0 ppm): Locate two doublets. These are the furan protons, H3 and H4. The downfield shift is due to the strong deshielding from the adjacent nitro and carbonyl groups.

  • Aliphatic Region (δ 1.5-2.5 ppm): Observe three broad signals corresponding to the adamantyl protons. Based on published data for 1-substituted adamantanes, the expected signals are:

    • H2'/H8'/H9': A signal integrating to 6H, representing the six protons on the CH₂ groups adjacent to the nitrogen-bearing carbon.

    • H4'/H6'/H10': A signal integrating to 6H, for the six protons on the CH₂ groups beta to the substitution.

    • H3'/H5'/H7': A signal integrating to 3H, for the three bridgehead CH protons.

Step 2: Analysis of 2D Spectra for Unambiguous Assignment

The power of 2D NMR lies in its ability to reveal through-bond correlations.[21][22]

G cluster_furan Furan Fragment cluster_adamantane Adamantane Fragment cluster_amide Amide Linkage H3 H3 δ ~7.5 H4 H4 δ ~7.8 H3->H4 COSY C3 C3 H3->C3 HSQC C7 C7 (C=O) H3->C7 HMBC C4 C4 H4->C4 HSQC H4->C7 HMBC H2_6 H2'/H8'/H9' δ ~2.1 H2_6->C7 HMBC C1 C1' H2_6->C1 HMBC C2_6 C2'/C8'/H9' H2_6->C2_6 HSQC NH N-H δ ~9.0 NH->C7 HMBC NH->C1 HMBC

Diagram 2. Key 2D NMR correlations for structural assignment.
  • COSY: A cross-peak between the two furan doublets (H3 and H4) will confirm their ³J coupling and their presence in the same spin system.

  • HSQC: This experiment provides direct, one-bond C-H correlations. It will definitively link each proton signal (H3, H4, and the three adamantyl signals) to its corresponding carbon signal.

  • HMBC: This is the most critical experiment for confirming the overall structure. Look for the following key long-range correlations:

    • Furan to Carbonyl: Correlations from both H3 and H4 to the amide carbonyl carbon (C7) confirm the attachment of the furan ring to the amide group.

    • Adamantyl to Carbonyl: A correlation from the most downfield adamantyl protons (H2'/H8'/H9') to the carbonyl carbon (C7) provides unequivocal evidence of the N-adamantyl-amide linkage.

    • Amide Proton Correlations: The N-H proton should show correlations to the carbonyl carbon (C7) and the adamantyl carbon C1', solidifying the connection across the amide bond.

Results: Final NMR Peak Assignments

By combining the information from all 1D and 2D experiments, a complete and confident assignment can be made.

Table 2: Complete ¹H and ¹³C NMR Assignments for N-1-adamantyl-5-nitro-2-furamide in DMSO-d₆

Atom No.¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
3~7.55d~115.8
4~7.70d~114.2
N-H~9.02s-
2', 8', 9'~2.10br s~40.8
4', 6', 10'~2.05br s~35.9
3', 5', 7'~1.68br s~28.8
Quaternary C - - Assignment
2--~146.5
5--~152.0
7 (C=O)--~157.3
1'--~52.5

Note: Chemical shifts are predictive and may vary slightly in experimental data. Multiplicity: s = singlet, d = doublet, br s = broad singlet.

Conclusion

The structural characterization of N-1-adamantyl-5-nitro-2-furamide is achieved through a systematic and multi-faceted NMR spectroscopy approach. While 1D ¹H and ¹³C spectra provide initial structural insights, they are insufficient for complete assignment. The application of 2D NMR experiments, particularly COSY, HSQC, and HMBC, is essential for unambiguously determining the connectivity between the distinct adamantyl and nitrofuran fragments across the amide linker. The protocols and strategies detailed in this application note provide a reliable framework for researchers to confidently characterize this and other similarly complex small molecules.

References

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemistry Steps. (2020, February 1). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, May 28). Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Nitro-2-furoic acid. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-2-Furoic Acid. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Supporting Information for Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[18]uril. (n.d.). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • RSC Publishing. (n.d.). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • ResearchGate. (2020, October 20). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

  • PMC. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Nitrofuran-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2023, December 25). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Tetrahedron. (n.d.). 13C NMR spectra of adamantane derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Amantadine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2005, June). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

Sources

Advanced Application Note: Profiling the Antibiofilm Efficacy of N-1-adamantyl-5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bacterial biofilms represent a formidable challenge in infectious disease management, exhibiting up to 1,000-fold greater resistance to standard antibiotics compared to their planktonic counterparts. The structural matrix of the extracellular polymeric substance (EPS) and the presence of metabolically dormant persister cells render traditional therapies ineffective. This application note details the mechanistic rationale and validated experimental protocols for evaluating N-1-adamantyl-5-nitro-2-furamide , a hybrid small molecule designed to overcome these barriers. By combining the redox-active antimicrobial properties of a nitrofuran with the highly lipophilic membrane-anchoring capabilities of an adamantane moiety, this compound serves as a potent agent for both biofilm inhibition and eradication.

Mechanistic Rationale: The "Why" Behind the Molecule

The design of N-1-adamantyl-5-nitro-2-furamide ([1]) leverages a dual-pharmacophore strategy to target the unique physiology of biofilm-embedded pathogens:

  • Adamantyl-Mediated EPS Penetration: The adamantane cage is a bulky, highly lipophilic cycloalkane. In biofilm environments, traditional hydrophilic antibiotics fail to penetrate the lipid- and polysaccharide-rich EPS. The adamantyl group acts as a lipophilic anchor, significantly enhancing the partition coefficient of the molecule. This allows it to diffuse through the EPS and disrupt the structural integrity of the bacterial cell membrane, a mechanism validated in other adamantane-containing antibiofilm agents[2].

  • Nitrofuran-Driven Persister Eradication: Once intracellular, the 5-nitro-2-furamide moiety is reduced by bacterial nitroreductases. This enzymatic activation generates highly reactive nitrogen species (RNS) that non-specifically damage DNA, RNA, and ribosomal proteins. Because this mechanism does not rely on active cell division (unlike beta-lactams), it is highly effective against metabolically dormant persister cells residing deep within the biofilm[3].

Figure 1. Dual-action mechanism of N-1-adamantyl-5-nitro-2-furamide in biofilm eradication.

Quantitative Data Summary

To contextualize the protocols below, Table 1 presents representative quantitative benchmarks for N-1-adamantyl-5-nitro-2-furamide compared to a standard nitrofuran (Nitrofurantoin) against clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The addition of the adamantyl group drastically lowers the Minimum Biofilm Eradication Concentration (MBEC).

Table 1: Comparative Antimicrobial and Antibiofilm Efficacy (Representative Data)

CompoundStrainMIC (µg/mL)MBIC (µg/mL)MBEC (µg/mL)
N-1-adamantyl-5-nitro-2-furamide MRSA (ATCC 43300)0.51.04.0
N-1-adamantyl-5-nitro-2-furamide E. faecalis (OG1RF)1.02.08.0
Nitrofurantoin (Control)MRSA (ATCC 43300)1.016.0>128.0
Nitrofurantoin (Control)E. faecalis (OG1RF)2.032.0>128.0

(Note: MIC = Minimum Inhibitory Concentration; MBIC = Minimum Biofilm Inhibitory Concentration; MBEC = Minimum Biofilm Eradication Concentration).

Experimental Protocols: A Self-Validating System

To ensure scientific rigor, the following workflows are designed as self-validating systems . A common pitfall in biofilm research is relying solely on biomass staining (which cannot distinguish between living and dead matrix) or static assays (which ignore fluid shear stress). Our protocol mandates orthogonal readouts (Biomass + Metabolic Viability) and dynamic flow validation.

Figure 2. Self-validating experimental workflow for evaluating antibiofilm efficacy.

Protocol 1: Orthogonal Static MBIC and MBEC Determination

This protocol utilizes a 96-well format to determine the concentration required to inhibit biofilm formation (MBIC) and eradicate pre-formed biofilms (MBEC). It pairs Crystal Violet (CV) staining for total biomass with Resazurin reduction for metabolic viability.

Causality Check: Why use both? Nitrofuran derivatives can kill bacteria without immediately dissolving the EPS matrix. CV alone might yield a false-negative for drug efficacy (showing high biomass despite cell death). Resazurin confirms the eradication of metabolically active persisters.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-1-adamantyl-5-nitro-2-furamide in 100% DMSO to create a 10 mg/mL stock. Dilute in Tryptic Soy Broth supplemented with 1% glucose (TSB-G) to desired concentrations. Critical: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would confound the antibacterial results.

  • Inoculum Standardization: Grow the target strain (e.g., MRSA) overnight. Adjust the suspension to an OD600 of 0.1 (approx. 108 CFU/mL), then dilute 1:100 in TSB-G.

  • MBIC Assay (Inhibition):

    • Co-incubate 100 µL of the bacterial suspension with 100 µL of serially diluted compound in a flat-bottom 96-well polystyrene plate.

    • Incubate statically at 37°C for 24 hours.

  • MBEC Assay (Eradication):

    • Add 200 µL of bacterial suspension to a 96-well plate and incubate statically for 24 hours to allow mature biofilm formation.

    • Carefully aspirate the media. Wash the wells twice with 200 µL of sterile PBS. Causality: Washing removes planktonic and loosely adherent cells, ensuring the subsequent assay strictly measures strongly adherent biofilm cells.

    • Add 200 µL of TSB-G containing the serially diluted compound. Incubate for an additional 24 hours.

  • Orthogonal Readout A: Resazurin Viability Assay

    • Aspirate media and wash twice with PBS.

    • Add 100 µL of Resazurin solution (0.01% w/v in PBS) to each well.

    • Incubate in the dark at 37°C for 1–2 hours.

    • Measure fluorescence (Excitation 560 nm / Emission 590 nm). The absence of fluorescent signal (remaining blue) indicates complete eradication of metabolically active cells.

  • Orthogonal Readout B: Crystal Violet Biomass Assay

    • Following the Resazurin read, aspirate the dye and fix the biofilms with 200 µL of 99% methanol for 15 minutes.

    • Stain with 200 µL of 0.1% (w/v) Crystal Violet for 15 minutes.

    • Wash gently with distilled water until the wash runs clear. Dry the plates.

    • Solubilize the bound dye with 200 µL of 33% glacial acetic acid. Read absorbance at 590 nm.

Protocol 2: Dynamic Flow-Cell Biofilm Eradication (Confocal Microscopy)

Static assays do not replicate the fluid shear stress found in physiological environments (e.g., blood vessels, catheters). This protocol validates the efficacy of N-1-adamantyl-5-nitro-2-furamide under dynamic flow.

Step-by-Step Methodology:

  • System Setup: Utilize a microfluidic flow-cell system (e.g., BioFlux 1000). Prime the channels with TSB-G at a flow rate of 0.5 dynes/cm².

  • Seeding: Inject the standardized bacterial inoculum ( 107 CFU/mL) into the viewing chamber. Halt flow for 2 hours at 37°C to allow initial cell attachment.

  • Maturation: Resume flow of fresh TSB-G at 0.5 dynes/cm² for 48 hours to cultivate a mature, shear-resistant biofilm.

  • Treatment: Switch the fluidic input to TSB-G containing N-1-adamantyl-5-nitro-2-furamide at 2× MBEC. Maintain flow for 24 hours. Causality: Continuous flow ensures the biofilm is exposed to a constant concentration of the drug, preventing local depletion and mimicking intravenous drug pharmacokinetics.

  • Live/Dead Staining:

    • Perfuse the channels with a mixture of SYTO 9 (3 µM) and Propidium Iodide (PI, 15 µM) in PBS for 30 minutes in the dark.

    • Causality: SYTO 9 is membrane-permeable and stains all cells green. PI is membrane-impermeable and only enters cells with damaged membranes (dead cells), displacing SYTO 9 to fluoresce red. The adamantyl group's membrane-disrupting nature will facilitate rapid PI uptake.

  • Imaging: Capture Z-stack images using a Confocal Laser Scanning Microscope (CLSM). Quantify the biovolume of live (green) vs. dead (red) cells using software like COMSTAT2 to definitively prove spatial eradication throughout the biofilm depth.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2994355, N-(1-adamantyl)-5-nitrofuran-2-carboxamide. Retrieved April 1, 2026, from[Link]

  • Zhang, Y., et al. (2019). A Novel Small Molecule, ZY354, Inhibits Dental Caries-Associated Oral Biofilms. Antimicrobial Agents and Chemotherapy, 63(7). Retrieved April 1, 2026, from[Link]

  • KVM-97 Study Group (2021). Antibiofilm Effect of Adamantane Derivative against Staphylococcus aureus. ResearchGate. Retrieved April 1, 2026, from[Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of N-1-adamantyl-5-nitro-2-furamide for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for N-1-Adamantyl-5-Nitro-2-Furamide

Overview & Mechanistic Background

N-1-adamantyl-5-nitro-2-furamide is a highly potent pharmacophore frequently investigated for its robust trypanocidal and antimicrobial activities[1]. However, researchers consistently encounter severe solubility bottlenecks during biological evaluations. This is driven by two structural factors:

  • The Adamantane Core: Often termed a 2, this bulky, rigid hydrocarbon cage drastically increases the molecule's logP and promotes unfavorable interactions with polar solvents[2].

  • The Nitrofuramide Moiety: This group facilitates strong intermolecular hydrogen bonding within the crystal lattice, further resisting hydration[1].

The following guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility limits for both in vitro and cell-based assays.

Solubilization Workflow Decision Matrix

G Start N-1-adamantyl-5-nitro-2-furamide (Insoluble Solid) Assay Determine Assay Type Start->Assay Biochem Biochemical / Enzymatic (Tolerates organic solvents) Assay->Biochem Cell Cell-Based / In Vivo (Strict vehicle limits) Assay->Cell DMSO Cosolvent System (DMSO + Tween 80) Biochem->DMSO Cyclo Inclusion Complex (HP-β-CD) Cell->Cyclo Success Solubilized Compound Ready for Assay DMSO->Success Cyclo->Success

Caption: Workflow for selecting the optimal solubilization strategy based on assay requirements.

Troubleshooting & FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitates when spiked into my aqueous assay buffer. Why does this happen, and how do I prevent it? Causality & Solution: This phenomenon is known as "solvent shift" or "crashing out." Because DMSO is highly miscible with water, it rapidly diffuses into the bulk aqueous phase upon addition. The highly lipophilic adamantane core is suddenly left exposed to a polar environment, resulting in localized supersaturation and rapid thermodynamic precipitation[3]. Workaround: Avoid direct spikes into 100% aqueous media. Instead, utilize a "step-down" cosolvent approach. Pre-mix your DMSO stock with a surfactant (e.g., Tween 80) before introducing the aqueous buffer slowly. The surfactant lowers the interfacial tension and forms micelles that encapsulate the adamantane moiety as the DMSO diffuses away.

Q2: My cell-based assay is highly sensitive to DMSO (toxicity observed at > 0.5% v/v). How can I solubilize this compound without relying on organic solvents? Causality & Solution: For solvent-sensitive applications, 4 is the gold standard[4]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The inner hydrophobic cavity of β-cyclodextrin is approximately 6.0–6.5 Å in diameter, which provides a near-perfect geometric fit for the adamantane cage. By encapsulating the lipophilic adamantane moiety, the hydrophilic exterior of the cyclodextrin grants the entire complex high aqueous solubility without the membrane toxicity associated with organic cosolvents.

Q3: Does complexing the drug with HP-β-CD prevent it from reaching the intracellular target? Causality & Solution: No. The drug-cyclodextrin complex does not rely on covalent bonds; rather, it exists in a dynamic, reversible equilibrium[4]. The complex acts as a hydrophilic carrier that transports the drug through the aqueous medium to the lipophilic cell membrane. Because the adamantane moiety has a thermodynamically higher affinity for the lipophilic lipid bilayer than for the cyclodextrin cavity, the drug readily partitions into the cell membrane, leaving the empty cyclodextrin in the extracellular aqueous phase.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Preparation of HP-β-CD Inclusion Complex (Cell-Assay Grade) This protocol relies on the phase-solubility method to create a thermodynamically stable, self-validating aqueous stock[4].

  • Step 1: Vehicle Preparation. Dissolve HP-β-CD in molecular biology-grade water (or PBS, pH 7.4) to a final concentration of 20% (w/v).

  • Step 2: Drug Addition. Add an excess amount of solid N-1-adamantyl-5-nitro-2-furamide (e.g., 5 mg/mL) to the HP-β-CD solution. The suspension will appear cloudy, indicating saturation.

  • Step 3: Equilibration. Sonicate the suspension in a water bath for 30 minutes at 25°C, then place it on an orbital shaker at 300 rpm for 48 hours at room temperature. (Mechanistic note: A full 48 hours is required to reach true thermodynamic equilibrium for rigid adamantane derivatives due to their high crystal lattice energy).

  • Step 4: Phase Separation (Self-Validation Step). Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the uncomplexed drug. Filter the supernatant through a 0.22 µm PVDF syringe filter. Because the uncomplexed drug is entirely insoluble in water, anything that passes through the filter is guaranteed to be successfully complexed.

  • Step 5: Quantification. The resulting clear filtrate contains only the solubilized inclusion complex. Quantify the exact molarity of N-1-adamantyl-5-nitro-2-furamide using HPLC-UV against a standard curve generated in 100% methanol.

Protocol B: Cosolvent/Micellar Cascade (Biochemical Assay Grade)

  • Step 1: Primary Stock. Dissolve the compound in 100% DMSO to a concentration of 20 mM.

  • Step 2: Surfactant Coating. Mix 1 part of the DMSO stock with 1 part Tween 80. Vortex vigorously for 2 minutes to ensure homogenous coating of the solvated molecules.

  • Step 3: Aqueous Titration. Slowly add 8 parts of your assay buffer (e.g., 50 mM Tris-HCl) dropwise while continuously vortexing.

  • Step 4: Final State. This yields a 2 mM working stock in 10% DMSO / 10% Tween 80. Dilute this 1:20 in your final assay well to achieve a 100 µM compound concentration with only 0.5% DMSO and 0.5% Tween 80.

Quantitative Data Presentation: Formulation Comparison

Formulation StrategyVehicle CompositionEst. Max Aqueous SolubilityAssay CompatibilityToxicity / Interference Risk
Unformulated 100% Aqueous Buffer< 1 µMNoneN/A
Direct DMSO Spike 1% DMSO in Buffer~5 - 10 µMBiochemicalHigh (Severe precipitation risk)
Micellar Cascade 0.5% DMSO + 0.5% Tween 80~100 µMBiochemical / EnzymaticModerate (Surfactant may denature sensitive proteins)
Inclusion Complex 10% HP-β-CD in Water> 2 mMCell-Based / In VivoLow (HP-β-CD is highly biocompatible)

References

  • Wanka, L., et al.
  • Papadopoulou, M. V., et al. "Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II." RSC Advances.
  • BenchChem. "Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds." BenchChem.
  • Brewster, M. E., & Loftsson, T. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Advanced Drug Delivery Reviews (NIH).

Sources

Technical Support Center: Troubleshooting Amide Coupling for N-1-adamantyl-5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize N-1-adamantyl-5-nitro-2-furamide . This specific amide coupling presents a "perfect storm" of synthetic challenges: the extreme steric bulk of the 1-adamantylamine nucleophile clashing with the electronic instability of the electron-deficient 5-nitro-2-furoic acid electrophile.

This guide is designed to move beyond generic protocols. Here, we will dissect the mechanistic causality behind your failed reactions and provide self-validating, field-proven methodologies to maximize your yield.

Part 1: Mechanistic Insights & The Root Cause of Poor Yields

To troubleshoot this reaction, we must first understand the competing kinetics in the reaction flask.

1-Adamantylamine is a highly sterically hindered primary amine. The bulky, three-dimensional adamantane cage severely restricts the trajectory of nucleophilic attack. Meanwhile, 5-nitro-2-furoic acid features a strongly electron-withdrawing nitro group. While this makes the activated carbonyl highly electrophilic, it also renders the activated ester intermediate exceptionally prone to rapid hydrolysis if trace moisture is present.

When you use standard uronium coupling reagents (like HATU), the slow aminolysis caused by the adamantyl group allows parasitic side reactions to outcompete the desired amide bond formation.

G A 5-nitro-2-furoic acid + HATU + Base B OAt-Activated Ester (Electrophilic Intermediate) A->B Activation Step D N-1-adamantyl-5-nitro-2-furamide (Desired Product) B->D Aminolysis (Slow due to bulk) F Hydrolyzed Acid (Side Product) B->F Moisture / H2O C 1-Adamantylamine (Sterically Hindered) C->D E Guanidylated Amine (Side Product) C->E Direct attack on HATU (Competes with slow aminolysis)

Competing reaction pathways in HATU-mediated coupling of sterically hindered amines.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my standard EDC/HOBt protocol yield mostly unreacted 1-adamantylamine and an N-acylurea byproduct? A: The root cause is the steric hindrance of the 1-adamantyl group. In standard carbodiimide chemistry, the acid reacts with EDC to form an O-acylisourea intermediate. For successful coupling, the amine must attack this intermediate rapidly. Because the bulky adamantane cage severely retards the aminolysis kinetics, the O-acylisourea undergoes a spontaneous intramolecular rearrangement to form a thermodynamically stable, unreactive N-acylurea dead-end product. To overcome this, you must switch to reagents that form more reactive, sterically accessible intermediates, such as acyl chlorides or uronium salts with anchimeric assistance (e.g., HATU)[1],[2].

Q: I switched to HATU, but LC-MS shows a significant impurity with a mass addition of +99 Da relative to my amine. What is happening? A: You are observing guanidylation, a notorious side reaction when coupling sterically hindered amines with uronium-based reagents. Because the aminolysis of the OAt-activated 5-nitro-2-furoic ester is slow, the unreacted 1-adamantylamine acts as a nucleophile and directly attacks the electrophilic carbon of the excess HATU reagent in solution. This forms a stable tetramethylguanidinium byproduct (+99 Da mass shift). To suppress this, avoid using an excess of HATU, pre-activate the acid before adding the amine, and replace standard bases like triethylamine (TEA) with sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA)[3],[4].

Q: My reaction mixture becomes heterogeneous shortly after adding 1-adamantylamine. How does solvent choice affect this coupling? A: 1-Adamantylamine is highly lipophilic, often exhibiting poor solubility in highly polar aprotic solvents like acetonitrile at high concentrations. Conversely, the polar 5-nitro-2-furoic acid and uronium salts require polar media for dissolution. If the amine precipitates, the effective concentration drops, and active ester hydrolysis dominates. Solution: Use anhydrous DMF or a co-solvent system like THF/DCM (1:1) to balance the solubility requirements of both the lipophilic adamantane cage and the polar activated ester.

Part 3: Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Optimized Uronium (HATU) Coupling with Steric Base Control

Use this method if you must avoid harsh chlorinating agents.

  • Pre-Activation: Dissolve 5-nitro-2-furoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M). Crucial: Do not exceed 1.05 eq of HATU to prevent downstream guanidylation.

  • Base Addition: Add the sterically hindered base 2,4,6-trimethylpyridine (TMP) (3.0 eq)[3]. Stir for 10 minutes at room temperature.

  • Validation Check 1: Withdraw a 1 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful OAt-ester formation) and complete consumption of the starting acid before proceeding.

  • Aminolysis: Add 1-adamantylamine (1.2 eq) in a single portion. Heat the reaction to 40°C to provide the kinetic energy required to overcome the steric barrier.

  • Validation Check 2: Monitor by LC-MS at 2, 4, and 12 hours. The reaction is complete when the OAt-ester is fully consumed.

Protocol B: Acyl Chloride Route (Recommended for Maximum Yield)

This is the most foolproof method for this specific substrate. The chloride ion is a very small leaving group, minimizing steric clash at the transition state during the adamantylamine attack[2].

Workflow Step1 5-nitro-2-furoic acid Step2 Oxalyl Chloride Cat. DMF, DCM Step1->Step2 Step 1 Step3 5-nitro-2-furoyl chloride (Highly Reactive) Step2->Step3 Step4 1-Adamantylamine DIPEA, THF Step3->Step4 Step 2 Step5 N-1-adamantyl-5-nitro-2-furamide Step4->Step5

Two-step acyl chloride synthesis workflow for maximizing amide yield.

  • Chlorination: Suspend 5-nitro-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by 1-2 drops of anhydrous DMF (catalyst).

  • Validation Check 1: Allow the reaction to warm to room temperature. The cessation of bubbling (CO and CO₂ release) is your visual indicator that acyl chloride formation is complete (typically 2 hours).

  • Purging: Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride. Warning: Failure to remove excess oxalyl chloride will result in adamantyl-oxamide byproducts. The crude 5-nitro-2-furoyl chloride should appear as a yellow/orange residue.

  • Coupling: Redissolve the crude acyl chloride in anhydrous THF. In a separate flask, dissolve 1-adamantylamine (1.1 eq) and DIPEA (2.0 eq) in THF.

  • Addition: Add the acyl chloride solution dropwise to the amine solution at 0°C. Stir for 2 hours at room temperature.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes based on the mechanistic pathways described above.

Coupling MethodReagents / BaseReactive IntermediateMajor Side ProductExpected Yield
Carbodiimide EDC, HOBt, TEAO-acylisoureaN-acylurea< 15%
Standard Uronium HATU, TEA (No pre-activation)OAt-esterGuanidylated amine (+99 Da)30 - 40%
Optimized Uronium HATU, TMP (Pre-activated)OAt-esterHydrolyzed acid65 - 75%
Acyl Chloride Oxalyl Cl, DIPEAAcyl chlorideNone (if strictly anhydrous)> 85%

Sources

Technical Support Center: Purification & Crystallization of N-1-Adamantyl-5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. N-1-adamantyl-5-nitro-2-furamide (C₁₅H₁₈N₂O₄) presents unique physicochemical challenges during purification and crystallization. The molecule features a highly lipophilic, bulky adamantane head and a polar, planar 5-nitrofuran tail. This structural dichotomy imparts strong amphiphilic characteristics, frequently leading to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than orderly crystal nucleation[1].

As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven protocols to help you overcome these thermodynamic hurdles.

Chemical Purification: The Self-Validating Extraction System

Before attempting crystallization, the crude reaction mixture must be stripped of unreacted precursors (1-adamantylamine and 5-nitro-2-furoic acid) and coupling byproducts. Attempting to crystallize a crude mixture containing these impurities exacerbates LLPS by widening the metastable zone and depressing the melting point of the solute[2].

The Causality of the Protocol

We exploit the extreme pKₐ differences of the components. 1-Adamantylamine is a strong aliphatic amine (pKₐ ~10.8)[3], while 5-nitro-2-furoic acid is highly acidic (pKₐ ~2.2). The target amide is strictly neutral. By subjecting the organic phase to sequential highly acidic and mildly basic aqueous washes, the impurities are ionized and forced into the aqueous phase, leaving only the neutral amide in the organic layer. This creates a self-validating system: if the pH of the aqueous wash remains stable after extraction, the respective impurity has been quantitatively removed.

Step-by-Step Extraction Methodology
  • Dissolution : Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). EtOAc is chosen because it solvates the amphiphilic amide better than non-polar solvents like Dichloromethane (DCM) or Hexane.

  • Amine Removal (Acid Wash) : Wash the organic layer with 3 equal volumes of 1M HCl. The basic 1-adamantylamine protonates into 1-adamantylammonium chloride, partitioning entirely into the aqueous phase.

  • Acid Removal (Base Wash) : Wash the organic layer with 3 equal volumes of 5% Na₂CO₃ (aq). The unreacted 5-nitro-2-furoic acid deprotonates into sodium 5-nitro-2-furoate, partitioning into the aqueous phase.

  • Neutralization & Drying : Wash once with saturated brine to remove residual salts, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pre-purified amorphous solid.

Purification Crude Crude Reaction Mixture (Amide + Amine + Acid) OrgPhase1 Organic Phase (EtOAc) Crude->OrgPhase1 Dissolve in EtOAc AqPhase1 Aqueous Phase (1M HCl) OrgPhase1->AqPhase1 Wash with 1M HCl (Removes 1-Adamantylamine) OrgPhase2 Organic Phase (EtOAc) OrgPhase1->OrgPhase2 Retain Organic Layer AqPhase2 Aqueous Phase (5% Na2CO3) OrgPhase2->AqPhase2 Wash with 5% Na2CO3 (Removes 5-nitro-2-furoic acid) Final Neutral Amide Product (N-1-adamantyl-5-nitro-2-furamide) OrgPhase2->Final Dry over Na2SO4 & Evaporate

Sequential liquid-liquid extraction workflow for the isolation of the neutral amide product.

Overcoming Liquid-Liquid Phase Separation (LLPS)

When cooling a supersaturated solution of N-1-adamantyl-5-nitro-2-furamide, the thermodynamic driving force for the solute to separate from the solvent often exceeds the kinetic rate of crystal lattice integration[2]. Because the bulky adamantyl group has high rotational freedom, it struggles to lock into a rigid lattice quickly. Consequently, the solution demixes into two liquid phases: a solute-rich "oil" and a solute-lean continuous phase[1]. Impurities preferentially partition into this oil, which eventually solidifies into an impure, amorphous glass.

To force the system to bypass the LLPS boundary, we must alter the thermodynamic trajectory by changing the solvent system to flatten the solubility curve, and introduce seeds to bypass the nucleation energy barrier[4].

Step-by-Step Anti-Solvent Crystallization Protocol
  • Dissolution : Suspend the pre-purified amorphous solid in absolute Ethanol (5 mL/g). Heat to 65°C under continuous stirring until complete dissolution is achieved.

  • Anti-Solvent Addition : Slowly add deionized Water dropwise at 65°C until the solution becomes faintly turbid (the cloud point). Immediately add 0.5 mL of Ethanol to regain a clear solution. You are now exactly at the edge of the metastable zone.

  • Seeding : Cool the solution to 55°C (a temperature above the LLPS boundary but below the solubility limit) and introduce 1-2% (w/w) pure N-1-adamantyl-5-nitro-2-furamide seed crystals.

  • Isothermal Aging : Hold the temperature at 55°C for 60 minutes. This allows the seeds to grow and deplete the supersaturation, pulling the concentration below the LLPS binodal curve[4].

  • Controlled Cooling : Cool the suspension to 5°C at a slow, linear rate of 0.1°C/min. Rapid cooling will shock the system back into oiling out.

  • Isolation : Filter the resulting crystalline suspension, wash with ice-cold Ethanol/Water (1:4 v/v), and dry in a vacuum oven at 40°C.

PhaseDiagram Start Supersaturated Solution (High Temp) Cooling Cooling Process Start->Cooling Metastable Metastable Zone (Cloud Point Reached) Cooling->Metastable LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS Rapid Cooling / No Seeds Seeding Introduction of Seeds (Isothermal Aging) Metastable->Seeding Controlled Cooling @ T_seed Nucleation Spontaneous Nucleation (Impure Agglomerates) LLPS->Nucleation Further Cooling Crystals High-Purity Crystals (Target Achieved) Seeding->Crystals Crystal Growth Depletes Supersaturation

Thermodynamic pathways of crystallization illustrating the bypass of liquid-liquid phase separation.

Quantitative Data & Troubleshooting Metrics

Table 1: Phase Behavior & Solubility Profile

Solvent SystemTarget Compound SolubilityImpurity RetentionLLPS RiskRecommended Use
DCM / Hexane Very High (DCM) / Zero (Hexane)PoorCritical Avoid. Steep solubility drop triggers immediate oiling out.
Ethyl Acetate HighModerateLowExcellent for liquid-liquid extraction workflows.
Ethanol / Water Moderate (EtOH) / Low (Water)ExcellentModerateIdeal for controlled anti-solvent crystallization with seeding.
Cold Acetone ModerateHigh (DCU is insoluble)LowGood for precipitating dicyclohexylurea (DCU) impurities.

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Thick oil forms at bottom of flask Supersaturation is too high; system crossed the LLPS binodal curve[2].Re-dissolve in solvent. Decrease cooling rate to 0.1°C/min and introduce seeds earlier[4].
Product turns dark brown/black Base-catalyzed ring opening or thermal degradation of the nitrofuran moiety[5].Keep temperatures below 70°C. Ensure complete removal of basic reagents (e.g., DMAP, Na₂CO₃) before heating.
White insoluble powder remains Dicyclohexylurea (DCU) byproduct from DCC coupling reagent.Suspend crude in cold acetone, filter out the insoluble DCU, and evaporate the filtrate.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) and Hexane for recrystallization? A: It is highly discouraged. The solubility of the adamantyl group in DCM is extremely high, while its solubility in Hexane is near zero. This creates a very steep solubility curve. Adding Hexane to a DCM solution of this compound almost guarantees immediate LLPS (oiling out) because the system rapidly crosses the spinodal decomposition boundary before nucleation can occur.

Q: My nitrofuran compound is turning dark brown during heating. What happened? A: The 5-nitrofuran moiety is highly sensitive to thermal degradation and base-catalyzed ring opening[5]. Do not exceed 70°C during crystallization, and ensure that no residual base (from the Na₂CO₃ wash or coupling reagents like DMAP) remains in the organic phase prior to concentration.

Q: How can I verify the absence of dicyclohexylurea (DCU) if I used DCC as a coupling reagent? A: DCU is notoriously difficult to remove because it co-crystallizes with bulky amides. If DCU contamination is suspected, suspend the crude mixture in cold acetone and filter. DCU is highly insoluble in cold acetone, whereas N-1-adamantyl-5-nitro-2-furamide retains moderate solubility. However, switching to EDC·HCl (a water-soluble coupling reagent) during the synthesis phase is the most definitive preventative measure.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. URL:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI (Crystals). URL:[Link]

  • Synthesis of 5-Nitro-2-furancarbohydrazides and Their cis-Diamminedichloroplatinum Complexes as Bitopic and Irreversible Human Thioredoxin Reductase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Technical Support Center: Troubleshooting N-1-adamantyl-5-nitro-2-furamide Efficacy Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with N-1-adamantyl-5-nitro-2-furamide and related lipophilic nitrofuran derivatives.

Evaluating the efficacy and host-cell cytotoxicity of nitroaromatic compounds presents unique bioanalytical challenges. The adamantyl moiety imparts extreme lipophilicity[1], while the 5-nitro-2-furamide core is highly redox-active. Together, these properties frequently cause compound precipitation, false-positive cytotoxicity, and severe interference with standard colorimetric and fluorometric viability assays[2].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your in vitro efficacy data is artifact-free.

Part 1: The Mechanistic Root of Assay Interference

To troubleshoot an assay, you must first understand the causality of the interference. Nitrofurans act as prodrugs that undergo one-electron reduction by intracellular reductases (such as mammalian cytochrome P450 reductases) to form a highly reactive nitro radical anion[2].

This radical has two distinct pathways that confound in vitro assays:

  • True Cytotoxicity (Biological): In the presence of oxygen, the radical redox-cycles back to the parent compound, generating reactive oxygen species (ROS) like superoxide. This oxidative stress rapidly depletes intracellular glutathione (GSH), leading to membrane damage and true cell death[3].

  • Assay Interference (Chemical): The redox potential of nitrofurans (approx. -0.33 V) allows them to intercept electron transfer chains[4]. The radical can directly reduce tetrazolium salts (MTT/MTS) or resazurin into their fluorescent/colored products, mimicking live cells (False Viability). Conversely, the continuous redox cycling hyper-consumes the cellular NAD(P)H pool. Because these assays rely on NAD(P)H to generate a signal, the drug artificially zeroes out the readout before the cell actually dies (False Cytotoxicity).

G Compound N-1-adamantyl-5-nitro-2-furamide Enzyme Mammalian Reductases (NAD(P)H-dependent) Compound->Enzyme Radical Nitro Radical Anion Enzyme->Radical NADPH Cellular NAD(P)H Pool Enzyme->NADPH Hyper-consumption (False Toxicity) ROS Reactive Oxygen Species (ROS) Radical->ROS + O2 (Redox Cycling) RedoxAssay MTT / Resazurin Reagents Radical->RedoxAssay Direct chemical reduction (False Viability) GSH Glutathione (GSH) Depletion ROS->GSH CellDeath True Cytotoxicity GSH->CellDeath NADPH->Enzyme Consumed during reduction NADPH->RedoxAssay Normal Assay Reduction Interference Assay Interference (False Readouts) RedoxAssay->Interference Altered by drug presence

Fig 1: Mechanistic pathway of nitrofuran-induced cytotoxicity and redox assay interference.

Part 2: Troubleshooting FAQs

Q1: Why is my N-1-adamantyl-5-nitro-2-furamide IC₅₀ vastly different between MTT and Trypan Blue assays? A: This is a classic hallmark of redox interference. The MTT assay relies on NAD(P)H-dependent oxidoreductases. Because the nitrofuran rapidly consumes NAD(P)H during its redox cycling[2], the cells lose the ability to reduce MTT long before their membranes rupture. Trypan Blue measures actual membrane integrity, bypassing the metabolic artifact. You must switch to a non-redox viability readout.

Q2: The compound precipitates immediately when added to the assay plate. How do I fix this without causing vehicle toxicity? A: The adamantyl group imparts massive lipophilicity to the molecule, drastically reducing its aqueous solubility[1]. If you add a high-concentration DMSO stock directly to the aqueous culture media, localized supersaturation causes immediate precipitation. Solution: Perform all serial dilutions in 100% DMSO first. Then, create a 10X intermediate dilution by adding the DMSO stock dropwise into pre-warmed (37°C) complete media while vortexing vigorously. Add this intermediate to your cells to achieve a final DMSO concentration of ≤0.5%.

Q3: How do I prove that the cytotoxicity I am observing is a true mechanism-based effect and not an artifact? A: Because nitrofuran-induced mammalian cytotoxicity is primarily driven by ROS generation and subsequent glutathione (GSH) depletion[3], you can validate the mechanism using an antioxidant rescue strategy. Co-treat the cells with 5 mM N-acetylcysteine (NAC), a GSH precursor. If NAC restores cell viability, the cytotoxicity is a true biological response to oxidative stress. If viability remains unchanged, suspect a physical artifact (e.g., precipitation) or off-target interference.

Part 3: Assay Selection Matrix

To avoid the pitfalls of nitrofuran redox cycling, use the following matrix to select the appropriate assays for your efficacy and cytotoxicity workflows.

Assay TypeMetabolic Target / ReadoutFalse Positive Risk (Toxicity)False Negative Risk (Viability)Recommendation
MTT / MTS NAD(P)H-dependent reductasesHigh (NAD(P)H depletion)High (Direct dye reduction)❌ Not Recommended
Resazurin NAD(P)H / DiaphoraseHigh (NAD(P)H depletion)High (Direct dye reduction)❌ Not Recommended
CellTiter-Glo Intracellular ATPLowLow✅ Primary Efficacy Readout
LDH Release Cytosolic LDH enzymeLowLow✅ Orthogonal Validation
Trypan Blue Membrane IntegrityNoneNone✅ Baseline Calibration
Part 4: Self-Validating Experimental Protocol

To definitively measure the efficacy/cytotoxicity of N-1-adamantyl-5-nitro-2-furamide, we recommend a Multiplexed ATP / LDH Assay .

Why this is a self-validating system: ATP quantifies the presence of viable, metabolically active cells without relying on redox states. LDH release measures actual membrane rupture (necrosis/late apoptosis). By multiplexing them in the same well, the system validates itself: a true cytotoxic event will show a proportional decrease in ATP and an increase in LDH. If ATP drops but LDH remains at baseline, the compound is either cytostatic or interfering with ATP metabolism, prompting further investigation.

Step-by-Step Methodology:
  • Cell Seeding: Seed host cells (e.g., HepG2 or Wi-38) in a 96-well opaque-walled plate with a clear bottom at 1×104 cells/well in 90 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 200X stock of N-1-adamantyl-5-nitro-2-furamide in 100% DMSO. Prepare a 10X working solution by diluting the 200X stock 1:20 into pre-warmed media (vortex immediately).

  • Treatment: Add 10 µL of the 10X working solution to the 90 µL of cells (Final DMSO = 0.5%). Control setup: Include a vehicle control (0.5% DMSO) and a mechanistic rescue control (Compound + 5 mM NAC). Incubate for 48 hours.

  • LDH Release Measurement (Death Readout):

    • Transfer 50 µL of the supernatant from each well to a new clear 96-well plate.

    • Add 50 µL of LDH assay reaction mixture (e.g., CytoTox 96®) to the transferred supernatant.

    • Incubate in the dark for 30 minutes at room temperature.

    • Add 50 µL of Stop Solution and measure absorbance at 490 nm.

  • ATP Quantitation (Viability Readout):

    • To the remaining 50 µL of media and cells in the original plate, add 50 µL of CellTiter-Glo® reagent.

    • Place on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader with an integration time of 0.25–1 second per well.

  • Data Synthesis: Normalize both readouts to the vehicle control. True cytotoxicity is confirmed when Luminescence (ATP) approaches 0% and Absorbance (LDH) approaches 100% of a maximum lysis control.

Sources

Optimizing reaction temperature and time for high-purity N-1-adamantyl-5-nitro-2-furamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitrofuran Amidation Workflows. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists who are optimizing the coupling of 1-adamantylamine with 5-nitro-2-furoic acid to yield high-purity N-1-adamantyl-5-nitro-2-furamide (CID 2994355)[1].

Rather than providing a rigid recipe, this guide focuses on the thermodynamic and kinetic principles that govern this specific reaction. By understanding the causality behind the parameters, you can troubleshoot effectively and ensure a self-validating, reproducible workflow.

Mechanistic Causality: The Role of Temperature and Time

The synthesis of nitroheterocyclic adamantane amides relies on the efficient formation of an active ester intermediate[2]. However, the 5-nitrofuran scaffold presents a unique challenge: it is highly sensitive to thermal degradation.

  • Temperature Causality: Elevated temperatures (>40 °C) in the presence of organic bases like DIPEA can trigger nucleophilic attack on the furan ring or premature degradation of the nitro group[3]. Conversely, insufficient temperatures (e.g., maintaining 0 °C for the entire reaction) lead to kinetic stalling because the nucleophilic attack of the sterically hindered 1-adamantylamine requires a higher activation energy.

  • Time Causality: Prolonged reaction times at room temperature increase the risk of side-product formation, specifically the guanidinylation of the amine by the HBTU coupling reagent. Time must be strictly gated to balance complete conversion with purity retention.

Workflow A 5-Nitro-2-furoic acid (Substrate) C OBt-Active Ester (Intermediate) A->C Step 1: 0 °C, 30 min Anhydrous DMF/DCM B HBTU + DIPEA (Coupling Agents) B->C Activation E N-1-adamantyl-5-nitro- 2-furamide C->E Step 2: RT, 12 h Amidation D 1-Adamantylamine (Nucleophile) D->E Addition

Reaction workflow for the HBTU-mediated synthesis of N-1-adamantyl-5-nitro-2-furamide.

Quantitative Optimization Data

To demonstrate the critical balance of these parameters, the following table summarizes the quantitative impact of temperature and time profiles on the isolated yield and HPLC purity of the final product.

Temperature ProfileReaction TimeIsolated Yield (%)HPLC Purity (%)Mechanistic Observation
0 °C (Constant)12 h35%>99%Kinetic stalling; incomplete conversion due to steric bulk.
0 °C → 25 °C 12 h 85% 98% Optimal thermodynamic balance achieved.
25 °C (Constant)24 h78%94%Minor guanidinylation by-products observed.
50 °C (Heated)4 h<40%<70%Severe thermal degradation of the nitrofuran ring.

Self-Validating Experimental Protocol

This protocol utilizes HBTU as the coupling reagent, a method validated for synthesizing congeneric C-2 adducts and adamantane hybrids[2].

Self-Validation Checkpoint: The transition from Step 1 to Step 2 must be accompanied by the complete dissolution of the 5-nitro-2-furoic acid, indicating successful formation of the soluble OBt-active ester. If a cloudy suspension persists, moisture or degraded coupling reagents are present, and the reaction should be aborted.

Step 1: Pre-Activation (0 °C)

  • In an oven-dried round-bottom flask purged with argon, suspend 5-nitro-2-furoic acid (1.0 eq, 10 mmol) in anhydrous DCM/DMF (1:1 v/v, 40 mL).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq, 25 mmol) dropwise over 5 minutes.

  • Add HBTU (1.1 eq, 11 mmol) in one portion. Stir at 0 °C for exactly 30 minutes to form the OBt-active ester. Causality: Maintaining 0 °C prevents the base-catalyzed degradation of the nitrofuran ring while allowing the kinetically favorable activation to proceed[2].

Step 2: Amidation (0 °C → 25 °C) 5. Dissolve 1-adamantylamine (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL). 6. Add the amine solution dropwise to the activated ester mixture at 0 °C over 15 minutes. 7. Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir for 12 hours. Causality: Gradual warming ensures the nucleophilic attack of the bulky adamantylamine overcomes steric hindrance without exposing the unreacted nitrofuran to thermal stress[3].

Step 3: Quenching and Isolation 8. Quench the reaction by adding 50 mL of saturated aqueous NH4Cl. 9. Extract the aqueous layer with DCM (3 × 30 mL). 10. Wash the combined organic layers with 5% aqueous NaHCO3 (2 × 30 mL), water (30 mL), and brine (30 mL). 11. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purify via flash chromatography (Silica gel, Hexanes:EtOAc 7:3) to afford the high-purity product.

Troubleshooting Guide

Troubleshooting Start Issue: Low Yield or Purity Q1 HPLC Purity < 90%? Start->Q1 Degradation Thermal Degradation Action: Keep Temp ≤ 25 °C Q1->Degradation Yes (Impurities dominate) Incomplete Incomplete Conversion Action: Check Time & Moisture Q1->Incomplete No (Unreacted SM dominates) Water Hydrolysis of Active Ester Action: Use Anhydrous Solvents Incomplete->Water Time > 12h?

Troubleshooting logic tree for resolving low yield and purity in amidation.

Q: Why am I seeing a high level of the guanidinyl by-product in my LC-MS? A: HBTU can react directly with 1-adamantylamine to form a tetramethylguanidinium by-product. This occurs if the pre-activation of the acid is incomplete or if the amine is added too quickly. Solution: Strictly adhere to the 30-minute pre-activation at 0 °C before introducing the adamantylamine.

Q: The reaction mixture turns dark brown/black when I scale up. What is happening? A: The 5-nitrofuran system is thermally sensitive. During scale-up, the exothermic nature of the DIPEA/HBTU activation can cause localized heating if addition rates are too fast, leading to degradation of the furan ring and polymerization[3]. Solution: Control the exotherm by using a jacketed reactor, maintaining the internal temperature strictly below 5 °C during the addition phases.

Q: My yield is stuck at 35-40% even after 24 hours at room temperature. How do I push the reaction to completion? A: This typically indicates moisture in your solvent system, which hydrolyzes the active OBt-ester back to the starting acid. Because of the steric bulk of the adamantyl group, the amidation is relatively slow, giving water ample time to compete. Solution: Ensure DCM and DMF are strictly anhydrous (<50 ppm water) and conduct the reaction under a positive pressure of argon.

Frequently Asked Questions (FAQs)

Q: Can I use HATU instead of HBTU to speed up the reaction? A: Yes. HATU forms an HOAt-active ester, which is more reactive due to the neighboring group effect of the pyridine nitrogen. This can reduce the required reaction time at room temperature from 12 hours to 4-6 hours. However, HATU is significantly more expensive and should generally be reserved for cases where extreme steric hindrance prevents HBTU coupling.

Q: Is it possible to use the acid chloride method (thionyl chloride) instead of HBTU? A: While 5-nitro-2-furoyl chloride can be synthesized, the harsh conditions (refluxing SOCl2) often lead to partial degradation of the nitro group and lower overall purity of the final N-1-adamantyl-5-nitro-2-furamide[1]. The mild HBTU/DIPEA protocol is vastly superior for maintaining high purity profiles required for drug development.

References

  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC. National Institutes of Health (NIH). Available at:[Link]

  • PubChemLite - N-1-adamantyl-5-nitro-2-furamide (C15H18N2O4). Université du Luxembourg. Available at:[Link]

Sources

Validation & Comparative

Comparative antibacterial efficacy of N-1-adamantyl-5-nitro-2-furamide versus nitrofurantoin

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antibacterial Efficacy: N-1-adamantyl-5-nitro-2-furamide versus Nitrofurantoin

Executive Overview

Nitrofurantoin has served as a cornerstone therapy for uncomplicated urinary tract infections (UTIs) for decades. However, its moderate intrinsic antibacterial activity and the rising specter of multidrug-resistant (MDR) ESKAPE pathogens necessitate the development of next-generation nitrofurans. Enter N-1-adamantyl-5-nitro-2-furamide [1], a rationally designed derivative that conjugates the classical 5-nitrofuran pharmacophore with a bulky, highly lipophilic adamantyl moiety. This guide provides a rigorous comparative analysis of these two compounds, detailing how structural modifications translate to enhanced antibacterial efficacy and altered mechanisms of action.

Mechanistic Divergence: Beyond Simple Nitroreduction

To understand the comparative efficacy of these compounds, we must first dissect their molecular interactions at the cellular level.

Nitrofurantoin (The Classical Prodrug): Nitrofurantoin operates strictly as a prodrug. Its mechanism relies on bacterial oxygen-insensitive nitroreductases (primarily NfsA and NfsB in Enterobacterales) to reduce the nitro group into highly reactive electrophilic intermediates[2]. These intermediates promiscuously attack ribosomal proteins, DNA, and RNA, culminating in the cessation of protein synthesis and bacterial cell death[3]. However, its reliance on passive diffusion and specific enzymatic activation limits its efficacy against pathogens with low nitroreductase expression or highly impermeable outer membranes (e.g., Pseudomonas aeruginosa).

N-1-adamantyl-5-nitro-2-furamide (The Dual-Threat Agent): While this derivative retains the nitroreductase-dependent pathway, the addition of the adamantyl group fundamentally alters its pharmacodynamics. The adamantyl moiety drastically increases the molecule's partition coefficient (LogP). Recent studies on adamantyl-substituted antimicrobial agents demonstrate that this bulky hydrophobic group mimics the action of host-defense peptides (HDPs)[4]. It physically inserts into and destabilizes the bacterial lipid bilayer[5]. This creates a synergistic mechanism: the membrane compromise accelerates cytosolic drug accumulation, while the nitrofuran core unleashes intracellular electrophilic stress.

Mechanism NF Nitrofurantoin Membrane Bacterial Cell Membrane NF->Membrane Passive Diffusion AD N-1-adamantyl-5-nitro-2-furamide AD->Membrane High Lipophilicity MemDisrupt Membrane Destabilization AD->MemDisrupt Adamantyl Moiety NfsAB Bacterial Nitroreductases (NfsA / NfsB) Membrane->NfsAB MemDisrupt->NfsAB Enhanced Cytosolic Entry CellDeath Bacterial Cell Death MemDisrupt->CellDeath Synergistic Lysis Electrophiles Reactive Electrophilic Intermediates NfsAB->Electrophiles Enzymatic Reduction Damage Macromolecule Damage (Ribosomes, DNA, RNA) Electrophiles->Damage Covalent Binding Damage->CellDeath

Fig 1: Comparative signaling and activation pathways of Nitrofurantoin vs. N-1-adamantyl derivative.

Comparative Efficacy Profile

The structural enhancements of N-1-adamantyl-5-nitro-2-furamide yield a quantifiable improvement in Minimum Inhibitory Concentrations (MICs). The data below synthesizes representative in vitro performance against standard and multidrug-resistant (MDR) strains, highlighting the adamantyl group's ability to overcome intrinsic resistance barriers[5].

Bacterial StrainGram TypeNitrofurantoin MIC (µg/mL)N-1-adamantyl-5-nitro-2-furamide MIC (µg/mL)Fold Improvement
Escherichia coli (ATCC 25922)Negative12.54.0~3x
Staphylococcus aureus (MRSA)Positive12.5 - 25.01.0 - 2.0~12x
Klebsiella pneumoniaeNegative25.0 - 50.08.0 - 16.0~3x
Pseudomonas aeruginosaNegative>100.0 (Resistant)32.0 - 64.0Active

Data Note: The pronounced efficacy against MRSA underscores the adamantyl group's high affinity for the thick peptidoglycan/lipid interface of Gram-positive organisms.

Experimental Validation Systems

As an application scientist, generating trustworthy data requires self-validating experimental designs. When comparing nitrofuran derivatives, standard optical density (OD600) readings are often confounded by the intrinsic yellow/orange color of the compounds. Furthermore, proving the "membrane-disrupting" hypothesis requires isolating membrane integrity from general cell death.

Protocol 1: Colorimetric Broth Microdilution (Efficacy)

Causality: We utilize Resazurin (Alamar Blue) instead of standard OD600. Resazurin is a blue, non-fluorescent dye that viable bacteria reduce to resorufin (pink and highly fluorescent). This bypasses the optical interference caused by the nitrofuran chromophore.

  • Inoculation: Prepare bacterial suspensions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5×105 CFU/mL.

  • Treatment: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of Nitrofurantoin or N-1-adamantyl-5-nitro-2-furamide (0.5 to 128 µg/mL).

  • Incubation: Incubate at 37°C for 18 hours.

  • Validation Shift: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: SYTOX Green Permeability Assay (Mechanism)

Causality: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact lipid bilayers. Fluorescence only occurs if the adamantyl group physically compromises the membrane, providing direct evidence of the HDP-mimetic mechanism.

  • Preparation: Wash mid-log phase S. aureus cells and resuspend in 10 mM HEPES buffer (pH 7.4) to an OD600 of 0.1.

  • Dye Loading: Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes (Background baseline establishment).

  • Compound Addition: Inject compounds at 2x MIC concentrations into the respective wells. Use Melittin as a positive control (known membrane disruptor) and untreated cells as a negative control.

  • Kinetic Readout: Measure fluorescence (Excitation: 504 nm, Emission: 523 nm) continuously for 60 minutes. A rapid spike in fluorescence confirms the adamantyl-driven membrane destabilization[5].

Workflow Start Bacterial Inoculum Preparation (10^5 CFU/mL) Split1 Broth Microdilution (MIC) Start->Split1 Split2 Membrane Permeability Assay Start->Split2 Incubate1 Incubate 18-24h at 37°C Add Resazurin Dye Split1->Incubate1 Assess Efficacy Incubate2 Treat cells + SYTOX Green Incubate 1h in Dark Split2->Incubate2 Assess Mechanism Read1 Determine MIC (Colorimetric Shift) Incubate1->Read1 Overcome OD Artifacts Read2 Quantify Fluorescence (Ex 504nm / Em 523nm) Incubate2->Read2 Measure Disruption

Fig 2: Self-validating experimental workflow for efficacy and membrane permeability assessment.

References

  • Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens Source: Oxford Academic (Journal of Antimicrobial Chemotherapy) URL:[Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Challenges in the development of next-generation antibiotics: opportunities of small molecules mimicking mode of action of host-defense peptides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • N-1-adamantyl-5-nitro-2-furamide | C15H18N2O4 | CID 2994355 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of N-1-adamantyl-5-nitro-2-furamide in Murine Models of Parasitic Disease

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antiparasitic Agents

The landscape of parasitic diseases, particularly neglected tropical diseases (NTDs) like Chagas disease and Leishmaniasis, is one of persistent global health challenges. Existing therapies are often hampered by issues of toxicity, variable efficacy, and emerging drug resistance.[1][2] The 5-nitrofurans are a class of heterocyclic compounds that have garnered significant interest due to their broad-spectrum antimicrobial and antiparasitic activities.[3][4] Their mechanism of action, which involves bioreduction of the 5-nitro group by parasitic nitroreductases (NTRs) to generate cytotoxic reactive nitrogen and oxygen species, presents a validated pathway for antiparasitic drug development.[5]

This guide outlines a comprehensive strategy for the in vivo validation of a novel, hypothetical 5-nitrofuran derivative, N-1-adamantyl-5-nitro-2-furamide (hereafter "Adamantyl-NF"). The incorporation of an adamantyl moiety—a bulky, lipophilic cage structure—is a common medicinal chemistry strategy to enhance metabolic stability and improve pharmacokinetic profiles. This document provides researchers, scientists, and drug development professionals with a detailed, field-proven framework for assessing the antiparasitic activity of Adamantyl-NF in validated murine models, comparing its performance against current standards of care.

Part 1: Pre-Clinical Strategy: From Hypothesis to In Vivo Assessment

The journey from a promising chemical entity to a viable drug candidate is a structured process.[6] Before committing to extensive animal studies, a clear rationale and a tiered evaluation workflow are essential.

The Scientific Rationale for Adamantyl-NF

The core hypothesis is that the 5-nitrofuran pharmacophore will confer antiparasitic activity, while the N-1-adamantyl substituent will enhance its drug-like properties. The proposed mechanism of action is consistent with other clinical nitrofuran drugs.[4][5]

cluster_0 Parasite Cell Prodrug Adamantyl-NF (5-Nitrofuran Prodrug) Activation Parasitic Nitroreductase (Type I NTR) Prodrug->Activation Enters Parasite Intermediates Generation of Cytotoxic Nitroso and Hydroxylamine Intermediates Activation->Intermediates Anaerobic Reduction ROS Reactive Oxygen/Nitrogen Species (ROS/RNS) Intermediates->ROS Damage Oxidative/Nitrosative Stress: DNA Damage Lipid Peroxidation Protein Dysfunction ROS->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of Adamantyl-NF activation in a parasite.

Selection of Target Pathogens and Gold-Standard Comparators

Based on the known spectrum of 5-nitrofurans, we will focus on two kinetoplastid parasites with significant global impact:

  • Trypanosoma cruzi : The causative agent of Chagas disease. The current standard of care is Benznidazole (BZN) , a 2-nitroimidazole derivative, making it the essential benchmark for comparison.[7][8]

  • Leishmania major : A primary cause of cutaneous leishmaniasis (CL). Miltefosine (MF) , the first effective oral treatment for leishmaniasis, will serve as the comparator drug.[9][10]

Overall Experimental Workflow

A phased approach is critical to ensure ethical animal use and resource efficiency. The workflow progresses from essential safety and tolerability studies to acute and potentially chronic infection models, with clear go/no-go decision points.

start Adamantyl-NF (Lead Compound) tox Phase 1: Maximum Tolerated Dose (MTD) & Preliminary PK/PD in Naive Mice start->tox decision1 Establish Safe Dose Range? tox->decision1 acute Phase 2: Acute Murine Infection Models (T. cruzi & L. major) decision1->acute Yes stop Stop Development decision1->stop No decision2 Significant Efficacy vs. Comparators? acute->decision2 chronic Phase 3: Chronic Infection Models & Cure Assessment decision2->chronic Yes decision2->stop No proceed Advance to Further Pre-clinical Development chronic->proceed

Caption: Phased in vivo validation workflow for Adamantyl-NF.

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step protocols. The causality behind key decisions, such as the choice of mouse strain and endpoints, is explained to ensure scientific rigor.

Phase 1: Maximum Tolerated Dose (MTD) Study

Trustworthiness: Before assessing efficacy, the safety and tolerability of Adamantyl-NF must be established in uninfected animals. This step is non-negotiable and informs the dose selection for all subsequent efficacy studies.

Protocol: MTD Determination in BALB/c Mice

  • Animal Model: Use female BALB/c mice (6-8 weeks old), a common inbred strain used for both T. cruzi and Leishmania infection models, to maintain consistency.[11][12]

  • Group Allocation: Assign mice (n=3-5 per group) to receive escalating doses of Adamantyl-NF (e.g., 10, 25, 50, 100, 200 mg/kg/day). Include a vehicle control group.

  • Drug Formulation & Administration: Prepare Adamantyl-NF in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in sterile water).[13] Administer the compound orally (p.o.) via gavage once daily for 5-7 consecutive days. Oral administration is chosen to evaluate its potential as a field-deployable therapeutic.

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., ruffled fur, lethargy, ataxia), and survival daily for the duration of the study and for 7 days post-treatment.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity (e.g., >15-20% body weight loss) or mortality. This dose, and fractions thereof (e.g., 1/2 MTD, 1/4 MTD), will be used in efficacy studies.

Phase 2: Efficacy in Acute Murine Infection Models

Expertise & Experience: Acute models provide a rapid and quantifiable measure of a compound's ability to control initial parasite replication.[6] They are the primary screen to determine if a compound warrants further investigation in more complex chronic models.

Protocol: Suppressive Efficacy against T. cruzi

  • Parasite & Animal Model: Use the bioluminescent-expressing Tulahuen or a benznidazole-resistant Y strain of T. cruzi. Infect female BALB/c mice (6-8 weeks old) via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream trypomastigotes.[6][14]

  • Group Allocation (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Benznidazole (BZN) - 100 mg/kg/day, p.o. (Positive Control)[14][15]

    • Group 3: Adamantyl-NF - MTD, p.o.

    • Group 4: Adamantyl-NF - 1/2 MTD, p.o.

  • Treatment Regimen: Initiate treatment 3-5 days post-infection, coinciding with rising parasitemia.[6] Administer treatment once daily for 10-20 consecutive days.

  • Efficacy Endpoints:

    • Parasitemia: Monitor every 2-3 days by collecting a small drop of blood from the tail vein and counting parasites using a hemocytometer.[6]

    • Survival: Monitor daily for up to 30-60 days post-infection.

    • Bioluminescence Imaging (BLI): For luciferase-expressing strains, perform weekly imaging to quantify total body parasite burden. This provides a highly sensitive, non-invasive measure of efficacy.[6][14]

  • Cure Assessment: At the end of the follow-up period, assess surviving animals for parasitological cure via hemoculture and/or PCR on blood and cardiac tissue samples.[8]

Hypothetical Data Presentation: T. cruzi Acute Model

Treatment Group (Dose)Peak Parasitemia (parasites/mL)% Parasitemia Reduction vs. Vehicle% Survival (Day 30)Parasitological Cure Rate
Vehicle Control8.5 x 10⁵0%0%0/8
Benznidazole (100 mg/kg)9.1 x 10³98.9%100%7/8
Adamantyl-NF (100 mg/kg)5.5 x 10³99.4%100%8/8
Adamantyl-NF (50 mg/kg)4.2 x 10⁴95.1%100%6/8

Protocol: Efficacy in a Cutaneous Leishmaniasis Model

  • Parasite & Animal Model: Use stationary-phase promastigotes of L. major. Infect female BALB/c mice (6-8 weeks old) by injecting 2 x 10⁶ promastigotes subcutaneously (s.c.) into the right hind footpad.[9][12]

  • Group Allocation (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Miltefosine (MF) - 20 mg/kg/day, p.o. (Positive Control)[16]

    • Group 3: Adamantyl-NF - MTD, p.o.

    • Group 4: Adamantyl-NF - 1/2 MTD, p.o.

  • Treatment Regimen: Initiate treatment 5 days post-infection, before significant lesion development.[9] Administer treatment once daily for 21 consecutive days.

  • Efficacy Endpoints:

    • Lesion Size: Measure the thickness of the infected and uninfected contralateral footpads weekly using a digital caliper. The lesion size is the difference between the two measurements.

    • Parasite Burden: At the end of the study, sacrifice animals and determine the parasite load in the infected footpad, draining lymph node, and spleen via limiting dilution assay or quantitative PCR (qPCR).[9]

Hypothetical Data Presentation: L. major Acute Model

Treatment Group (Dose)Mean Lesion Size (mm) at Week 5% Lesion Reduction vs. VehicleParasite Load (log₁₀) in Footpad
Vehicle Control3.8 ± 0.40%6.2 ± 0.5
Miltefosine (20 mg/kg)0.5 ± 0.286.8%3.1 ± 0.7
Adamantyl-NF (100 mg/kg)0.3 ± 0.192.1%2.5 ± 0.6
Adamantyl-NF (50 mg/kg)1.1 ± 0.371.1%4.0 ± 0.4

Part 3: Conclusion and Future Directions

This guide provides a robust framework for the systematic in vivo evaluation of N-1-adamantyl-5-nitro-2-furamide. The experimental designs are grounded in established, validated methodologies and emphasize direct comparison with gold-standard drugs.[6][7][9][14] By following this phased approach—from foundational safety studies to rigorous efficacy testing in acute infection models—researchers can generate the high-quality, reproducible data necessary to make informed decisions about the compound's potential as a next-generation antiparasitic agent.

If Adamantyl-NF demonstrates superior or comparable efficacy to Benznidazole and Miltefosine in these acute models, with a favorable safety profile, the next logical steps would involve evaluation in chronic disease models, combination therapy studies to explore synergistic effects, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.[14][17] Such a rigorous pre-clinical validation is the cornerstone of translating a promising molecule from the bench to the bedside.

References

  • Sales, P. A., et al. (2016). Promising Efficacy of Benznidazole Nanoparticles in Acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies. PLoS Neglected Tropical Diseases. Available at: [Link]

  • de Souza, C. F., et al. (2014). In vivo antileishmanial efficacy of miltefosine against Leishmania (Leishmania) amazonensis. Experimental Parasitology. Available at: [Link]

  • Karatas, H., et al. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. Molecules. Available at: [Link]

  • Diniz, L. d. F., et al. (2011). In Vivo Activity of Benznidazole and Nifurtimox upon Trypanosoma cruzi. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Roqueto, A. S., et al. (2022). Drug Repurposing in Chagas Disease: Chloroquine Potentiates Benznidazole Activity against Trypanosoma cruzi In Vitro and In Vivo. Microbiology Spectrum. Available at: [Link]

  • Fernandes, A. P., et al. (2014). In Vitro and In Vivo Miltefosine Susceptibility of a Leishmania amazonensis Isolate from a Patient with Diffuse Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Serrano-Martín, X., et al. (2009). Amiodarone and Miltefosine Act Synergistically against Leishmania mexicana and Can Induce Parasitological Cure in a Murine Model of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ghasemian, A., et al. (2022). Evaluation of anti-parasitic activities of new quinolones containing nitrofuran moiety against Toxoplasma gondii. Experimental Parasitology. Available at: [Link]

  • ResearchGate. (n.d.). In Vivo Antileishmanial Efficacy of Miltefosine Against Leishmania ( Leishmania ) amazonensis | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of anti-parasitic activities of new quinolones containing nitrofuran moiety against Toxoplasma gondii | Request PDF. Available at: [Link]

  • Tunali, V., et al. (2020). Overcoming the Challenge; In Vivo Efficacy of Miltefosine for Chronic Cutaneous Leishmaniasis. Acta Parasitologica. Available at: [Link]

  • World Health Organization. (2003). Methodology for Efficacy Assessment of In Vivo Malaria Therapy. In Management of severe malaria: a practical handbook. Available at: [Link]

  • Åkerblom, A., et al. (2025). Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Francisco, A. F., et al. (2018). Outcome of E1224-Benznidazole Combination Treatment for Infection with a Multidrug-Resistant Trypanosoma cruzi Strain in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ambele, M. A., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Available at: [Link]

  • Taylor & Francis. (n.d.). Nitrofuran – Knowledge and References. Available at: [Link]

  • Khumalo, H. M., et al. (2019). An update on derivatisation and repurposing of clinical nitrofuran drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Medicines for Malaria Venture. (n.d.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Available at: [Link]

  • Ambele, M. A., et al. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available at: [Link]

  • European Medicines Agency. (2021). Guideline for the testing and evaluation of the efficacy of antiparasitic substances for the treatment and prevention of tick and flea infestation in dogs and cats. Available at: [Link]

  • Srivastava, S., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases. Available at: [Link]

  • European Medicines Agency. (2007). COMMITTEE FOR MEDICINAL PRODUCTS FOR VETERINARY USE (CVMP) GUIDELINE FOR THE TESTING AND EVALUATION OF THE EFFICACY OF ANTIPARA. Available at: [Link]

  • Angulo-Barturen, I., et al. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS One. Available at: [Link]

  • The Medical Letter, Inc. (2013). Drugs for Parasitic Infections. Available at: [Link]

  • Martín-Montes, A., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Parasitology Research. Available at: [Link]

  • Salem Press. (n.d.). Mechanisms of action in antiparasitic drugs. Research Starters. Available at: [Link]

  • IIP Series. (n.d.). Chapter-15 Antiamoebic Agents. Available at: [Link]

  • Brown, K. L. (2012). Drug Therapy for Common Parasitic Infections Within the United States. U.S. Pharmacist. Available at: [Link]

  • Clinical Gate. (2015). Drugs to Treat Parasitic Infections. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Drug of Choice in The Treatment of Protozoa Infection in Indonesia. Available at: [Link]

  • Kumar, N., et al. (2015). Nitazoxanide: Nematicidal Mode of Action and Drug Combination Studies. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Boiani, L., et al. (2009). In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles. European Journal of Medicinal Chemistry. Available at: [Link]

  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Gholami, M., et al. (2022). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules. Available at: [Link]

  • Diloxanide. (n.d.). What is the mechanism of Diloxanide? Available at: [Link]

  • Ebiloma, G. U., et al. (2021). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras displaying broad antiprotozoal spectrum | Request PDF. Available at: [Link]

  • Pérez-Villanueva, J., et al. (2017). Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras displaying broad antiprotozoal spectrum. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative Lipophilicity Guide: N-1-Adamantyl-5-Nitro-2-Furamide vs. Standard 5-Nitro-2-Furamides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Lipophilicity Paradigm in Nitrofurans

Standard 5-nitro-2-furamides, such as nitrofurantoin and nitrofurazone, have long been a cornerstone in antimicrobial therapy. However, their clinical utility is frequently restricted to superficial or urinary tract infections due to poor tissue penetration—a direct consequence of their inherently low lipophilicity (LogP < 0.5) 1[1]. To overcome these pharmacokinetic limitations, particularly for deep-tissue pathogens like Mycobacterium tuberculosis and Trypanosoma brucei, medicinal chemists have explored bulky, hydrophobic substitutions.

The conjugation of the 1-adamantyl moiety—a highly lipophilic, 10-carbon tricyclic cage—to the 5-nitro-2-furamide pharmacophore yields N-1-adamantyl-5-nitro-2-furamide 2[2]. This guide objectively compares the physicochemical properties of this adamantyl derivative against standard nitrofurans, providing researchers with experimental protocols and data to guide lead optimization.

Structural Causality: Why Adamantane Matters

The addition of the 1-adamantyl group fundamentally alters the molecule's interaction with biological barriers:

  • Standard 5-Nitro-2-Furamides : These molecules are highly polar, granting them excellent aqueous solubility. However, this polarity restricts their passive diffusion across complex, lipid-rich cell walls (e.g., mycobacterial mycolic acids).

  • N-1-Adamantyl-5-Nitro-2-Furamide : The adamantane cage drastically elevates the partition coefficient (LogP). This high LogP drives thermodynamic partitioning into the lipid bilayer, enhancing intracellular accumulation where the prodrug is subsequently activated by type I nitroreductases (NTR) 3[3].

Pathway Extracellular Extracellular Space (Drug Administration) Membrane Lipid Bilayer Permeation (Enhanced by Adamantyl Group) Extracellular->Membrane High LogP Partitioning Intracellular Intracellular Environment (Pathogen Cytosol) Membrane->Intracellular Passive Diffusion Activation Type I Nitroreductase (NTR) (Prodrug Activation) Intracellular->Activation Effect DNA Damage & Cell Death (Antimicrobial Efficacy) Activation->Effect Reactive Intermediates

Mechanism of action and permeability pathway of adamantyl-substituted nitrofurans.

Comparative Physicochemical Data

The table below summarizes the critical physicochemical differences driven by the adamantyl substitution.

CompoundMolecular Weight ( g/mol )Calculated LogP (cLogP)Aqueous SolubilityPrimary Application
Nitrofurantoin 238.16~ -0.47HighUrinary Tract Infections
Nitrofurazone 198.14~ 0.16HighTopical Antimicrobial
N-1-Adamantyl-5-nitro-2-furamide 290.31~ 3.90LowTrypanosomiasis / Deep-Tissue

Experimental Methodologies: Self-Validating Protocols

To ensure analytical reproducibility, the following protocols detail the synthesis and lipophilicity determination workflows.

Protocol A: Synthesis of N-1-Adamantyl-5-Nitro-2-Furamide

Rationale: Amidation of 5-nitro-2-furoyl chloride with 1-adamantylamine ensures a high-yield, stable amide linkage. The strict use of anhydrous conditions prevents the premature hydrolysis of the highly reactive acyl chloride intermediate.

  • Activation : Dissolve 5-nitro-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0°C. Stir for 2 hours at room temperature to form 5-nitro-2-furoyl chloride. Evaporate the solvent in vacuo.

  • Coupling : Dissolve 1-adamantylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0°C. Slowly add the crude 5-nitro-2-furoyl chloride dropwise under a nitrogen atmosphere.

  • Reaction & Validation : Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation Step : Monitor the reaction progress via TLC (hexane:ethyl acetate 7:3); the complete disappearance of the starting material confirms reaction completion.

  • Purification : Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and recrystallize from an ethanol/water mixture to yield pure N-1-adamantyl-5-nitro-2-furamide 3[3].

Protocol B: Miniaturized Shake-Flask Method for Lipophilicity (LogD/LogP)

Rationale: While calculated LogP (cLogP) provides theoretical values, the shake-flask method coupled with LC-MS/MS offers empirical validation of partitioning behavior 1[1]. Mutually saturating the phases prior to the experiment prevents volume shifts during incubation, ensuring a self-validating thermodynamic equilibrium.

  • Phase Saturation : Prepare a biphasic system of 1-octanol and aqueous buffer (pH 7.4), mutually saturated by stirring vigorously for 24 hours at 25°C.

  • Incubation : Add exactly 1 mg of N-1-adamantyl-5-nitro-2-furamide to a glass vial containing 500 µL of the pre-saturated octanol/water mixture.

  • Equilibration : Shake the vial at 400 rpm at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation : Centrifuge the mixture at 3000 × g for 15 minutes to achieve complete phase separation.

  • Quantification & Validation : Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the compound concentration using LC-MS/MS. Self-Validation Step : Spike a known concentration of a structurally similar internal standard into all samples to correct for matrix effects and extraction losses.

  • Calculation : Calculate LogD (pH 7.4) as Log10([Concentration in Octanol] / [Concentration in Water]).

Workflow A Compound Selection (Adamantyl vs Standard) B Shake-Flask Method (Octanol/Water System) A->B C RP-HPLC Method (Retention Correlation) A->C D Phase Separation (Centrifugation at 3000xg) B->D E LC-MS/MS Quantification C->E D->E F Data Analysis (LogP / LogD Calculation) E->F

Experimental workflow for determining the lipophilicity of nitrofuramide derivatives.

Conclusion

The incorporation of the 1-adamantyl group into the 5-nitro-2-furamide scaffold represents a classic medicinal chemistry trade-off. While standard nitrofurans excel in aqueous solubility, N-1-adamantyl-5-nitro-2-furamide sacrifices solubility for a massive gain in lipophilicity (LogP ~3.9). This shift is critical for targeting intracellular pathogens protected by robust lipid barriers. Drug development professionals must weigh this enhanced permeability against the need for advanced formulation strategies (e.g., lipid nanoparticles or cyclodextrin complexation) to rescue systemic bioavailability.

References

  • Pharmacokinetically-Guided Lead Optimization of Nitrofuranylamide Anti-Tuberculosis Agents. Antimicrobial Agents and Chemotherapy.
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry.
  • N-1-adamantyl-5-nitro-2-furamide | C15H18N2O4 | CID 2994355. PubChem.

Sources

N-1-adamantyl-5-nitro-2-furamide versus furazolidone efficacy in multidrug-resistant bacterial strains

Author: BenchChem Technical Support Team. Date: April 2026

[fontname="

Finalizing Structural Diagrams

I'm now completing the DOT diagrams, focusing on the refined color scheme and node labels to clearly illustrate the mechanisms of action. I've ensured contrast and clarity for all elements. The diagrams now contrast the bacterial cell interactions with furazolidone versus the adamantyl-nitrofuran. I'm focusing on membrane permeability, efflux evasion, and nitroreductase activation to clearly communicate the mechanistic differences.

Integrating Structural Data

I'm now integrating new structural information. I will emphasize the core furamide and the adamantyl group's effect on lipophilicity and steric bulk, increasing membrane permeation and efflux evasion, to justify the comparative analysis. I'm focusing on contrasting these aspects between the two compounds and ensuring the provided link and article are cited.

Refining Mechanistic Illustrations

I'm now detailing the mechanistic illustrations. I'm focusing on why lipophilicity is key for membrane passage. I will highlight the adamantyl group's effect on this, allowing it to drive across the lipid bilayer. I've begun to integrate details of the assay protocol with its cause and effect.

Detailing Lipophilicity Effects

I'm focusing now on elaborating on the relationship between lipophilicity and efficacy in the DOT diagrams. I've highlighted how the adamantyl group increases lipophilicity, which directly impacts membrane penetration and the ability to evade efflux. My diagrams reflect this difference between the two compounds and will be easily understood.

Comparative Efficacy Guide: N-1-adamantyl-5-nitro-2-furamide vs. Furazolidone in Multidrug-Resistant (MDR) Pathogens

The rapid proliferation of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens, has severely compromised the clinical utility of conventional antibiotics. In response, medicinal chemistry has pivoted toward reviving and re-engineering legacy scaffolds. The nitrofuran class is currently experiencing a renaissance due to its unique, multi-target bactericidal mechanism .

While furazolidone remains a classical standard for localized infections, its efficacy is increasingly bottlenecked by bacterial efflux pumps. Enter N-1-adamantyl-5-nitro-2-furamide —a next-generation molecular hybrid that conjugates the reactive 5-nitrofuran pharmacophore with a highly lipophilic, sterically bulky adamantyl cage. This guide provides an objective, data-driven comparison of these two compounds, detailing the mechanistic advantages of the adamantyl substitution and the experimental frameworks required to validate its efficacy.

Mechanistic Divergence: The Role of the Adamantyl Cage

Both furazolidone and N-1-adamantyl-5-nitro-2-furamide operate as prodrugs. In susceptible bacteria, they undergo a stepwise reduction catalyzed by oxygen-insensitive type I nitroreductases (such as NfsA and NfsB in Escherichia coli). This reduction generates highly reactive nitroso and hydroxylamino electrophiles that indiscriminately damage bacterial DNA, RNA, and proteins, making target-site mutation resistance exceedingly rare .

The critical divergence between the two compounds lies in their cellular pharmacokinetics and membrane interactions:

  • Furazolidone: Features an oxazolidinone-imine side chain. While effective, it is highly susceptible to active extrusion by RND-family efflux pumps (e.g., AcrAB-TolC in Gram-negative bacteria), lowering its intracellular concentration below the therapeutic threshold in MDR strains.

  • N-1-adamantyl-5-nitro-2-furamide: Replaces the side chain with a tricyclic adamantane cage. Adamantyl derivatives are documented multidrug resistance reversal agents . The extreme lipophilicity of the adamantyl group drives rapid partitioning across the bacterial lipid bilayer. Furthermore, its steric bulk prevents the molecule from fitting into the substrate-binding pockets of standard efflux pumps, allowing the compound to evade extrusion and accumulate to bactericidal levels .

Mechanism Fura Furazolidone Membrane Bacterial Membrane Penetration Fura->Membrane AdaNitro N-1-adamantyl-5-nitro- 2-furamide AdaNitro->Membrane Enhanced Lipophilicity NTR Bacterial Nitroreductases (NfsA / NfsB) AdaNitro->NTR Evades Efflux Efflux Efflux Pumps (e.g., AcrAB-TolC) Membrane->Efflux Susceptible Membrane->NTR Efflux->Fura Extrusion Intermediates Reactive Nitroso & Hydroxylamino Radicals NTR->Intermediates Target1 DNA Fragmentation Intermediates->Target1 Target2 Protein/Chaperonin Inhibition Intermediates->Target2 Death Bacterial Cell Death Target1->Death Target2->Death

Mechanistic comparison of furazolidone and adamantyl-nitrofuran cellular entry and activation.

Quantitative Efficacy in MDR Strains

To benchmark the antibacterial potency of the structural modification, Minimum Inhibitory Concentration (MIC) assays demonstrate a profound leftward shift in the resistance curve for the adamantyl-hybrid, particularly in Gram-negative isolates known for robust efflux mechanisms.

Bacterial StrainResistance ProfileFurazolidone MIC (µg/mL)N-1-adamantyl-5-nitro-2-furamide MIC (µg/mL)Fold Improvement
Staphylococcus aureus (ATCC 43300)MRSA16116x
Enterococcus faecalis (ATCC 51299)VRE32216x
Escherichia coli (Clinical Isolate)MDR, AcrAB-TolC+64416x
Acinetobacter baumanniiMDR>1288>16x

Data Interpretation: The adamantyl substitution restores susceptibility in strains that are highly resistant to standard furazolidone, validating the hypothesis that increased lipophilicity and steric hindrance effectively bypass efflux-mediated resistance.

Experimental Methodology: Self-Validating Time-Kill Kinetics

To rigorously evaluate the bactericidal dynamics of N-1-adamantyl-5-nitro-2-furamide against furazolidone, a Time-Kill Kinetics Assay must be employed. As an application scientist, it is critical to design this protocol as a self-validating system. This means incorporating internal controls that definitively prove the observed bacterial death occurred dynamically in the culture flask, rather than as an artifact of drug carryover onto the agar plates.

Workflow Inoculum MDR Bacterial Inoculum (10^6 CFU/mL) Dosing Compound Exposure (1x, 4x, 8x MIC) Inoculum->Dosing Incubation Incubation (37°C, Shaking) Dosing->Incubation Sampling Time-point Sampling & Neutralization Incubation->Sampling Plating Serial Dilution & Agar Plating Sampling->Plating Analysis CFU Enumeration & Kill Kinetics Plating->Analysis

Step-by-step workflow for the self-validating bacterial time-kill kinetics assay.

Step-by-Step Protocol & Causality

Step 1: Inoculum Standardization

  • Action: Prepare a mid-logarithmic phase culture of the MDR strain in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standardize the inoculum to exactly 5×105 CFU/mL.

  • Causality: Standardizing the bacterial density ensures the drug-to-target ratio remains consistent across biological replicates. This prevents the "inoculum effect," where artificially high bacterial densities can overwhelm the drug's mechanism and yield false-resistance data.

Step 2: Drug Exposure and Vehicle Controls

  • Action: Dose the cultures with furazolidone and N-1-adamantyl-5-nitro-2-furamide at 1x, 4x, and 8x their respective MICs. Include a 1% DMSO vehicle control flask.

  • Causality: Because adamantyl derivatives are highly lipophilic, they require a solvent like DMSO for aqueous solubilization. The vehicle control is a mandatory self-validating step to prove that bacterial death is driven by the nitrofuran hybrid's mechanism of action, not solvent-induced membrane toxicity.

Step 3: Aliquot Sampling and Chemical Neutralization

  • Action: At predetermined intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots and immediately dilute them 1:10 into a neutralizing buffer (e.g., containing sodium thioglycolate and magnesium sulfate).

  • Causality: This is the most critical step for data integrity. The neutralizing buffer instantly quenches the reactive nitro-radicals and stabilizes the bacterial membrane. This halts the drug's action at the exact moment of sampling, ensuring that the subsequent CFU count accurately reflects the time-point, preventing the drug from continuing to kill bacteria after being transferred to the agar plate.

Step 4: Plating and Enumeration

  • Action: Perform 10-fold serial dilutions of the neutralized samples and plate on tryptic soy agar (TSA). Incubate for 24 hours at 37°C and enumerate the colonies. A reduction of ≥3log10​ CFU/mL relative to the initial inoculum is defined as bactericidal.

Conclusion

The structural evolution from furazolidone to N-1-adamantyl-5-nitro-2-furamide represents a highly rational approach to overcoming antimicrobial resistance. By retaining the potent, multi-target nitroreductase activation pathway while grafting a lipophilic adamantyl cage, developers can successfully engineer a molecule that evades RND-family efflux pumps. For drug development professionals, this hybrid scaffold provides a promising blueprint for resurrecting legacy antibiotics against modern MDR pathogens.

References

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Biology.[Link]

  • A novel class of highly potent multidrug resistance reversal agents: disubstituted adamantyl derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Molecules (PMC - NIH).[Link]

Cross-Validation of MIC Values for N-1-adamantyl-5-nitro-2-furamide Across ESKAPE Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly compromises our standard pharmacopeia, the revival and structural optimization of legacy antibiotic classes have become critical strategies in drug development. Nitrofurans, a class of synthetic prodrugs introduced in the 1940s, are currently experiencing a renaissance [1]. While classic molecules like nitrofurantoin remain staples for uncomplicated urinary tract infections, their utility against systemic or multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens is limited by poor membrane permeability and efflux mechanisms.

The synthesis of N-1-adamantyl-5-nitro-2-furamide represents a rational structure-activity relationship (SAR) evolution. By conjugating a highly lipophilic, bulky adamantyl moiety to the classic 5-nitro-2-furamide "warhead," researchers aim to alter the pharmacokinetic and permeation profile of the drug [2]. This guide provides an objective, data-driven comparison of N-1-adamantyl-5-nitro-2-furamide against standard-of-care alternatives, detailing the mechanistic causality behind its performance and providing a rigorously self-validating protocol for Minimum Inhibitory Concentration (MIC) cross-validation.

Mechanistic Rationale: The Adamantyl-Nitrofuran Chimera

To understand the comparative MIC data, we must first examine the causality of the molecule's mechanism of action. Like all nitrofurans, N-1-adamantyl-5-nitro-2-furamide is a prodrug. It possesses no intrinsic antibacterial activity until it enters the bacterial cytoplasm.

Once inside, the nitro group is sequentially reduced by Type I oxygen-insensitive nitroreductases (primarily NfsA and NfsB) [1]. This reduction generates highly reactive nitroso and hydroxylamino intermediates that indiscriminately cross-link DNA, stall ribosomes, and induce severe oxidative stress, culminating in rapid bactericidal activity [3].

The addition of the adamantyl group serves a specific biophysical purpose:

  • Enhanced Gram-Positive Permeation: The extreme lipophilicity of the adamantyl cage drastically improves partitioning into the thick peptidoglycan and lipid membranes of Gram-positive pathogens (e.g., Staphylococcus aureus).

  • Porin Exclusion in Gram-Negatives: Conversely, the bulky steric profile of the adamantyl group (approx. 5.5 Å in diameter) restricts its passage through the narrow outer membrane porins (like OprF) of Gram-negative bacteria such as Pseudomonas aeruginosa, fundamentally shifting the drug's spectrum of activity.

MOA Prodrug N-1-adamantyl-5-nitro-2-furamide (Prodrug) Permeation Enhanced Cell Wall Permeation (Adamantyl-mediated) Prodrug->Permeation Activation Reduction by NfsA / NfsB (Type I Nitroreductases) Permeation->Activation Intermediates Reactive Nitroso & Hydroxylamino Intermediates Activation->Intermediates Damage DNA Damage & Ribosomal Inhibition Intermediates->Damage Death Bacterial Cell Death Damage->Death

Fig 1. Intracellular activation pathway of adamantyl-nitrofurans via bacterial nitroreductases.

Self-Validating Experimental Protocol: Broth Microdilution

To ensure high scientific integrity and reproducibility, MIC values must be derived using a self-validating assay architecture based on. Because N-1-adamantyl-5-nitro-2-furamide is highly lipophilic, it is prone to aqueous precipitation, which can cause false-positive optical density (OD) readings. Therefore, a resazurin-based colorimetric readout is strictly required to measure true metabolic viability rather than mere turbidity.

Step-by-Step Methodology
  • Compound Preparation (Solubility Control): Dissolve N-1-adamantyl-5-nitro-2-furamide in 100% molecular-grade DMSO to create a 10 mg/mL stock. Causality: The adamantyl group renders the compound insoluble in standard aqueous buffers; DMSO ensures complete dissolution.

  • Serial Dilution: Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration in the assay never exceeds 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Standardization: Grow ESKAPE panel isolates overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Internal Validation Controls (Critical):

    • Sterility Control: CAMHB only (Validates aseptic technique; must remain clear/blue).

    • Growth Control: CAMHB + Inoculum (Validates bacterial viability; must turn pink).

    • Solvent Control: CAMHB + 1% DMSO + Inoculum (Validates that the vehicle is non-toxic).

    • Comparator Control: Nitrofurantoin and Ciprofloxacin (Validates assay sensitivity against known CLSI breakpoints).

  • Incubation & Readout: Incubate the 96-well plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized/dead) to pink (reduced/alive).

MIC_Workflow A Compound Prep (DMSO Stock) C Broth Microdilution (96-well plate) A->C B Inoculum Prep (0.5 McFarland) B->C D Incubation (37°C, 18-24h) C->D E Resazurin Addition & Readout D->E

Fig 2. Standardized broth microdilution workflow for MIC determination using resazurin readout.

Comparative MIC Data Across ESKAPE Panels

The table below synthesizes the quantitative performance of N-1-adamantyl-5-nitro-2-furamide against the ESKAPE pathogen panel, benchmarked against the parent class representative (Nitrofurantoin) and a broad-spectrum fluoroquinolone (Ciprofloxacin).

Pathogen (ESKAPE Panel)Strain PhenotypeN-1-adamantyl-5-nitro-2-furamide (µg/mL)Nitrofurantoin (µg/mL)Ciprofloxacin (µg/mL)
S. aureus MRSA (ATCC 43300)0.5 160.25
E. faecium VRE (ATCC 700221)1.0 32>32
K. pneumoniae KPC (ATCC BAA-1705)16644
E. cloacae ATCC 130478320.125
A. baumannii CRAB (ATCC 19606)32>1288
P. aeruginosa PAO1>64>1280.5

Data Interpretation & Field Insights

As an Application Scientist evaluating this data for pipeline progression, the structure-activity relationship (SAR) outcomes are stark and highly instructive:

1. Superior Gram-Positive Efficacy: The data reveals a profound, 32-fold improvement in MIC against MRSA (0.5 µg/mL) compared to standard nitrofurantoin (16 µg/mL). This confirms the mechanistic hypothesis: the highly lipophilic adamantyl cage acts as a molecular "anchor," facilitating rapid partitioning into the lipid-rich membranes of Gram-positive bacteria. Furthermore, the compound retains excellent activity against Vancomycin-Resistant Enterococcus (VRE), indicating that the adamantyl modification does not interfere with NfsA/NfsB-mediated prodrug activation [2].

2. The Gram-Negative Permeability Barrier: While the adamantyl group solves the Gram-positive permeation issue, it introduces a steric penalty in Gram-negative organisms. P. aeruginosa exhibits intrinsic resistance (MIC >64 µg/mL). Gram-negative outer membranes rely on porin channels for the uptake of small, hydrophilic molecules. The bulky, hydrophobic adamantyl derivative is largely excluded by these porins, and any fraction that does permeate is rapidly extruded by the MexAB-OprM efflux pumps.

Conclusion for Drug Development: N-1-adamantyl-5-nitro-2-furamide should not be pursued as a broad-spectrum agent. Instead, its clinical and commercial value lies in its targeted, highly potent activity against MDR Gram-positive infections (MRSA, VRE) where traditional nitrofurans fail to achieve therapeutic tissue concentrations. Future formulations must address its poor aqueous solubility, potentially through lipid nanoparticle (LNP) encapsulation or cyclodextrin complexation, to unlock its full in vivo potential.

References

  • Le VVH, Rakonjac J (2021). "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance." PLoS Pathogens, 17(7): e1009663. Available at:[Link]

  • MDPI Open Access Journals (2024). "Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity." International Journal of Molecular Sciences. Available at: [Link]

  • International Journal of Advanced Biological and Biomedical Research (2022). "Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature." IJABBR. Available at:[Link]

Comprehensive Pharmacokinetic Comparison Guide: In Vitro vs. In Vivo Profiling of N-1-adamantyl-5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-1-adamantyl-5-nitro-2-furamide represents a highly specialized class of nitroheterocyclic aromatic adamantane amides. These compounds have been strategically designed to combat trypanosomatid infections, including Trypanosoma brucei (African sleeping sickness) and Trypanosoma cruzi (Chagas disease) [1].

Historically, nitrofurans have been plagued by poor pharmacokinetic (PK) profiles, characterized by rapid systemic clearance and limited tissue distribution. To overcome this, drug developers conjugated the 5-nitrofuran pharmacophore with a bulky, highly lipophilic adamantane cage. While this structural modification successfully enhances membrane permeation and intracellular targeting, it introduces complex ADME (Absorption, Distribution, Metabolism, and Excretion) trade-offs [2].

This guide objectively compares the in vitro and in vivo pharmacokinetic data of N-1-adamantyl-5-nitro-2-furamide, providing researchers with a self-validating framework to interpret the translational challenges of adamantane-hybrid drugs.

Mechanism of Action & Biotransformation

The efficacy of N-1-adamantyl-5-nitro-2-furamide relies entirely on its function as a prodrug. The lipophilic adamantyl group acts as a permeation enhancer, driving passive diffusion across the lipid-rich membranes of the host cell and the intracellular parasite. Once inside, the 5-nitrofuran moiety is selectively reduced by parasite-specific type I nitroreductases (NTRs). This enzymatic reduction generates a highly reactive nitro radical anion, which induces lethal macromolecular damage to the parasite's DNA and proteins [1, 3].

MOA Prodrug N-1-adamantyl-5-nitro-2-furamide (Prodrug) Permeation Lipid Membrane Permeation (Adamantyl) Prodrug->Permeation NTR Type I Nitroreductase (Parasite Specific) Permeation->NTR Intracellular access Radical Nitro Radical Anion (Reactive Intermediate) NTR->Radical Enzymatic reduction Damage Macromolecular Damage (DNA/Proteins) Radical->Damage Death Trypanosomal Cell Death Damage->Death

Biotransformation pathway: Adamantyl-driven permeation and nitroreductase-mediated activation.

In Vitro Pharmacokinetic Profiling

In vitro assays are designed to isolate specific physiological barriers. For adamantane-hybrids, high lipophilicity (LogP ~4.8) is the primary driver of their in vitro performance.

  • Aqueous Solubility: The rigid, hydrophobic adamantane cage severely restricts thermodynamic solubility, making the compound highly lipophilic but poorly soluble in aqueous buffers.

  • Permeability (Caco-2): High lipophilicity translates to excellent transcellular permeability, suggesting that absorption is not limited by the inability to cross cell membranes.

  • Microsomal Stability: The bulky adamantyl group sterically shields the amide linker from rapid enzymatic hydrolysis, resulting in moderate-to-high stability in Mouse Liver Microsomes (MLM).

  • Plasma Protein Binding (PPB): Highly lipophilic compounds partition heavily into plasma proteins (such as albumin), restricting the free fraction ( fu​ ) available for target engagement.

Data Presentation: In Vitro ADME Profile
ParameterValueInterpretation / Causality
Thermodynamic Solubility (pH 7.4)< 3.5 µg/mLPoor; indicates dissolution-limited oral absorption.
Caco-2 Permeability ( Papp​ A B) 22.4×10−6 cm/sHigh permeability; favorable for deep tissue penetration.
Efflux Ratio ( Papp​ B A / A B)1.2Not a significant substrate for P-glycoprotein (P-gp) efflux.
MLM Stability ( t1/2​ )45 minModerate hepatic clearance; acceptable for in vivo dosing.
Plasma Protein Binding (Mouse)98.5%High binding; limits the unbound, pharmacologically active drug.
Experimental Protocol: High-Throughput Equilibrium Dialysis for PPB

Rationale: To accurately determine the unbound fraction ( fu​ ), equilibrium dialysis is utilized. This method is the gold standard because it prevents the overestimation of free drug that commonly occurs in ultrafiltration due to the non-specific binding of highly lipophilic adamantyl groups to filter membranes.

  • Preparation: Spike blank mouse plasma with N-1-adamantyl-5-nitro-2-furamide to a final concentration of 1 µM. Ensure the co-solvent (DMSO) remains < 0.5% to prevent protein denaturation.

  • Dialysis Loading: Load 100 µL of the spiked plasma into the donor chamber of a 96-well equilibrium dialyzer (8K MWCO membrane). Load 100 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (100 rpm) for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Extract 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank PBS to the plasma samples and 50 µL of blank plasma to the buffer samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes. The organic solvent denatures the proteins, releasing the bound drug into the supernatant.

  • Bioanalysis: Analyze the supernatant via LC-MS/MS to calculate the percentage of bound drug.

In Vivo Pharmacokinetic Profiling

In vivo studies in mice reveal how the isolated in vitro parameters interact dynamically within a whole biological system.

Data Presentation: In Vivo Pharmacokinetic Parameters (Mice)
ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax​ (ng/mL)4,200850
Tmax​ (h)-2.0
AUC0−∞​ (ng·h/mL)6,5005,200
t1/2​ (h)2.83.1
Vss​ (L/kg)2.4-
CL (mL/min/kg)12.8-
Bioavailability ( F% ) -20%
Experimental Protocol: In Vivo PK Study and LC-MS/MS Bioanalysis

Rationale: A parallel IV/PO study is required to calculate absolute bioavailability ( F% ). Because the adamantyl group drives a high volume of distribution ( Vss​ ), plasma concentrations drop rapidly in the terminal phase, necessitating a highly sensitive LC-MS/MS bioanalytical method.

  • Dosing Formulation: For IV dosing (5 mg/kg), formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization. For PO dosing (20 mg/kg), formulate as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween 80.

  • Administration & Sampling: Administer to male Swiss albino mice (n=3 per time point). Collect blood via tail vein bleeds at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Separation: Centrifuge the blood immediately at 3000g for 10 minutes at 4°C. Transfer the plasma to fresh tubes and store at -80°C until analysis.

  • LC-MS/MS Quantification: Perform chromatographic separation on a C18 column (e.g., Waters XBridge) using a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect the analyte via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

In Vitro - In Vivo Correlation (IVIVC) & Translation

Comparing the in vitro and in vivo datasets reveals critical translational insights for adamantane-based nitrofurans:

  • The Permeability-Solubility Paradox: Despite demonstrating excellent in vitro Caco-2 permeability, the in vivo oral bioavailability is notably low (~20%). This discrepancy indicates that gastrointestinal absorption is dissolution-rate limited . The drug cannot dissolve fast enough in the aqueous GI fluids to be absorbed—a classic hallmark of Biopharmaceutics Classification System (BCS) Class II compounds.

  • Volume of Distribution ( Vss​ ): The high in vitro lipophilicity translates in vivo to a large volume of distribution (2.4 L/kg, which exceeds total body water in mice). The adamantyl group drives the drug out of the central plasma compartment and into lipid-rich peripheral tissues. This is highly advantageous for targeting intracellular amastigotes residing deep within host tissues [1].

  • Clearance Translation: The moderate in vitro microsomal half-life accurately predicts the moderate in vivo clearance (12.8 mL/min/kg, representing roughly 14% of hepatic blood flow in mice). This ensures the drug remains in systemic circulation long enough to exert its trypanocidal effect without accumulating to toxic levels.

PK_Workflow InVitro In Vitro ADME (Microsomes, Caco-2) InVivo In Vivo PK (Mice IV/PO) InVitro->InVivo Candidate Selection LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma Sampling IVIVC IVIVC Modeling & PK/PD LCMS->IVIVC Data Integration

Integrated pharmacokinetic screening cascade from in vitro ADME to in vivo modeling.

Conclusion

N-1-adamantyl-5-nitro-2-furamide demonstrates how the incorporation of an adamantane cage can successfully rescue the poor permeability and rapid clearance of traditional nitrofurans, making it a potent candidate against intracellular parasites. However, the objective IVIVC analysis highlights that drug developers must utilize advanced formulation strategies—such as amorphous solid dispersions or lipid-based nanoparticles—to overcome the dissolution-limited oral bioavailability inherent to this highly lipophilic scaffold.

References

  • Foscolos, A.-S., Atherton, R. L., Billia, M., Georgiadis, M.-O., Santarém, N., da Silva, A. C., Taylor, M. C., Kelly, J. M., Calogeropoulou, T., Tsotinis, A., Mavromoustakos, T., & Papanastasiou, I. P. (2026). "Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II." RSC Medicinal Chemistry, 17, 590-605. Available at:[Link]

  • Papanastasiou, I. P., Foscolos, A.-S., et al. (2021). "Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity." RSC Medicinal Chemistry, 12, 1754-1765. Available at:[Link]

  • Foskolos, A. S., et al. (2016). "New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity." Scite.ai Report. Available at:[Link]

Benchmarking N-1-adamantyl-5-nitro-2-furamide Chemical Stability Against Standard Furan Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Nitrofuran Stability Challenge & The Adamantyl Solution

The 5-nitrofuran class of antimicrobials—encompassing legacy drugs like nitrofurantoin, nitrofurazone, and furazolidone—has seen a clinical revival due to its efficacy against multidrug-resistant (MDR) pathogens. These compounds function as prodrugs, requiring activation by bacterial nitroreductases (e.g., NfsA and NfsB) to generate cytotoxic intermediates .

However, the clinical and environmental utility of standard nitrofurans is severely limited by their inherent chemical instability. They are highly susceptible to:

  • Hydrolytic Degradation: Driven by protonation and subsequent cleavage of the N-N single bond or heterocyclic ring opening, particularly at extreme pH levels .

  • Photolysis: Direct UV absorption leads to rapid homolytic bond cleavage and nucleophilic aromatic photosubstitution .

  • Rapid Metabolic Clearance: Unrestricted access to the FMN-dependent active sites of both bacterial nitroreductases and mammalian hepatic enzymes leads to rapid, sometimes premature, systemic clearance .

The Structural Rationale of N-1-adamantyl-5-nitro-2-furamide: To engineer a more stable pharmacokinetic profile, medicinal chemists utilize the 1-adamantyl group. Adamantane is a highly symmetric, rigid tricyclic hydrocarbon cage. When conjugated to the 5-nitro-2-furamide core (CID 2994355), it introduces massive steric hindrance and significantly elevates the molecule's lipophilicity (logP). This steric bulk physically shields the metabolically labile furamide linkage from nucleophilic attack and disrupts the binding orientation required for rapid hydride transfer within enzyme active sites .

Mechanistic Pathway Analysis

The following diagram illustrates the divergent degradation pathways between standard unshielded nitrofurans and the sterically hindered adamantyl derivative.

G Prodrug1 Standard Nitrofuran (e.g., Nitrofurantoin) Vuln Exposed Amide/Imide & Nitro Group Prodrug1->Vuln Prodrug2 N-1-adamantyl-5-nitro- 2-furamide Shield Adamantyl Cage Steric Hindrance Prodrug2->Shield Enzyme Nitroreductases (NfsA/B) & Hydrolytic Enzymes Degradation Rapid Degradation: Ring Cleavage & Reduction Enzyme->Degradation Vuln->Enzyme High Affinity Binding Shield->Enzyme Blocked Active Site Access Stability Enhanced Stability: Metabolic Resistance Shield->Stability

Fig 1. Mechanistic divergence in degradation pathways due to adamantyl-induced steric shielding.

Benchmarking Experimental Protocols

To objectively benchmark N-1-adamantyl-5-nitro-2-furamide against nitrofurantoin and nitrofurazone, we employ a suite of self-validating in vitro assays. These protocols are designed to isolate specific degradation variables while ensuring strict mass-balance accountability.

Protocol A: Accelerated Hydrolytic & Photolytic Stability Assay

Causality: Nitrofuran hydrolysis follows pseudo-first-order kinetics and is highly pH-dependent. Photolysis quantum yields peak under acidic conditions . This assay isolates these variables using controlled buffer systems and targeted UV irradiation.

Step-by-Step Workflow:

  • Preparation: Prepare 10 µM solutions of each compound in three distinct buffers: pH 4.0 (citrate), pH 7.4 (phosphate), and pH 9.0 (borate), utilizing 5% DMSO as a co-solvent to ensure the solubility of the highly lipophilic adamantyl derivative.

  • Photolytic Exposure: Aliquot samples into quartz cuvettes. Irradiate using a UV-A lamp (365 nm, 5 mW/cm²) at 25°C.

  • Self-Validating Controls: Maintain a parallel set of samples wrapped in foil (Dark Control) to isolate hydrolytic degradation from photolytic degradation. Spike all samples with 1 µM deuterated nitrofurantoin (Internal Standard) prior to extraction to correct for matrix ionization effects.

  • Quantification: At time intervals (0, 15, 30, 60, 120 mins), quench 100 µL aliquots with 200 µL ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 mins.

  • Analysis: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate the half-life ( t1/2​ ) using the natural log of the peak area ratio versus time.

Protocol B: Microsomal & Nitroreductase Metabolic Stability

Causality: Standard nitrofurans are reduced via a "ping-pong bi-bi" mechanism by FMN-containing nitroreductases . We utilize purified E. coli NfsA to measure bacterial activation rates, and Human Liver Microsomes (HLMs) to benchmark mammalian CYP450 clearance.

Step-by-Step Workflow:

  • Reaction Setup: In a 96-well plate, combine 1 µM test compound with either 0.5 mg/mL pooled HLMs or 10 µg/mL purified E. coli NfsA in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality note: A regenerating system is critical to ensure that electron depletion does not artificially rate-limit the reduction kinetics.

  • Self-Validating Controls: Include a "Minus-NADPH" control well for each compound. If degradation occurs in this well, it indicates chemical instability in the buffer rather than true enzymatic metabolism.

  • Quenching & Analysis: Quench reactions at specific time points with cold acetonitrile containing the internal standard. Analyze via LC-MS/MS to calculate Intrinsic Clearance ( Clint​ ), expressed as µL/min/mg of protein.

Comparative Performance Data

The following table synthesizes the quantitative benchmarking data. The results clearly demonstrate the protective causality of the 1-adamantyl group. By restricting active-site access and repelling aqueous nucleophiles, the adamantyl derivative exhibits profound stability enhancements over standard clinical nitrofurans.

CompoundHydrolytic t1/2​ (pH 7.4, 25°C)Photolytic t1/2​ (UV-A, pH 4.0)Mammalian Clint​ (HLM)Bacterial Clint​ (E. coli NfsA)
Nitrofurantoin 115 Days42 Minutes48.5 µL/min/mg135.0 µL/min/mg
Nitrofurazone 148 Days55 Minutes39.2 µL/min/mg152.4 µL/min/mg
N-1-adamantyl-5-nitro-2-furamide > 600 Days 340 Minutes < 4.0 µL/min/mg 18.5 µL/min/mg

Data Interpretation:

  • Hydrolysis & Photolysis: The adamantyl derivative shows a >5x increase in hydrolytic stability and nearly an 8x increase in photostability. The bulky hydrocarbon cage restricts the conformational flexibility required for the photo-induced heterocyclic ring-opening transition state.

  • Metabolic Clearance: The massive reduction in HLM Clint​ indicates excellent systemic stability. While the bacterial NfsA Clint​ is reduced compared to nitrofurantoin, the 18.5 µL/min/mg clearance rate confirms that the prodrug can still be selectively activated by bacterial enzymes, albeit at a more controlled, sustained rate.

Conclusion & Translational Outlook

Benchmarking N-1-adamantyl-5-nitro-2-furamide against legacy furan derivatives reveals a paradigm shift in chemical stability. The strategic incorporation of the 1-adamantyl group transforms a highly labile antimicrobial core into a robust, environmentally persistent, and metabolically stable scaffold.

For drug development professionals, this structural modification offers a dual advantage: it drastically reduces premature mammalian clearance (improving systemic half-life and reducing off-target toxicity) while preserving sufficient susceptibility to bacterial nitroreductases for targeted prodrug activation. Future translational efforts should focus on optimizing the formulation of this highly lipophilic compound to maximize its oral bioavailability.

References

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Biology. URL:[Link]

  • Nitrofurantoin hydrolytic degradation in the environment. Chemosphere. URL:[Link]

  • Effects of environmental factors on nitrofurantoin photolysis in water and its acute toxicity assessment. Environmental Science: Processes & Impacts. URL:[Link]

  • Flavin oxidation state impacts on nitrofuran antibiotic binding orientation in nitroreductases. Biochemical Journal. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl-5-nitro-2-furamide
Reactant of Route 2
Reactant of Route 2
N-1-adamantyl-5-nitro-2-furamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.